molecular formula C10H9NS B1659347 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE CAS No. 64663-51-0

1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE

Cat. No.: B1659347
CAS No.: 64663-51-0
M. Wt: 175.25 g/mol
InChI Key: LYDFTEMGGYWUBK-UHFFFAOYSA-N
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Description

1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole is a chemical scaffold of significant interest in organic and medicinal chemistry research, combining a pyrrole heterocycle with a thiophene ring. Pyrrole derivatives are recognized as privileged structures in drug discovery due to their presence in numerous natural products and pharmaceuticals, and they exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer properties, making them valuable templates for developing new therapeutic agents . The compound can be synthesized via methods such as the Van Leusen pyrrole synthesis, a [3+2] cycloaddition reaction known for being operationally simple and utilizing readily available starting materials . This heterocyclic system is primarily investigated for Research Use Only (RUO) in early-stage discovery efforts. Potential applications include serving as a core building block for the synthesis of more complex polyheterocyclic molecules, an intermediate in the exploration of structure-activity relationships (SAR) for new pharmacological targets, and a precursor in materials science for constructing conjugated organic frameworks. This product is intended for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

64663-51-0

Molecular Formula

C10H9NS

Molecular Weight

175.25 g/mol

IUPAC Name

1-ethenyl-2-thiophen-2-ylpyrrole

InChI

InChI=1S/C10H9NS/c1-2-11-7-3-5-9(11)10-6-4-8-12-10/h2-8H,1H2

InChI Key

LYDFTEMGGYWUBK-UHFFFAOYSA-N

SMILES

C=CN1C=CC=C1C2=CC=CS2

Canonical SMILES

C=CN1C=CC=C1C2=CC=CS2

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Molecule: 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole CAS: 64663-51-0 Synonyms:


-Vinyl-2-(2-thienyl)pyrrole, 1-Vinyl-2-(2-thienyl)pyrrole.[1]
Primary Application:  Monomer for conducting polymers, organic semiconductors, and functionalized heterocyclic building blocks.

This guide details the synthesis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole via the Trofimov Reaction . Unlike classical Paal-Knorr syntheses which require 1,4-dicarbonyl precursors, the Trofimov route utilizes the condensation of ketoximes with acetylene in a superbasic medium (KOH/DMSO).[2] This method is selected for its high atom economy and the ability to construct the pyrrole ring and install the


-vinyl group in a single cascade process.

Strategic Route Analysis

Route Selection: The Trofimov Reaction

The synthesis targets the construction of a 2-substituted pyrrole core with simultaneous


-vinylation.
  • Classical Approach (Multi-step):

    • Synthesis of 2-(2-thienyl)pyrrole via Suzuki-Miyaura coupling (Pyrrole-2-boronic acid + 2-bromothiophene).

    • 
      -Vinylation using acetylene (under pressure) or vinyl exchange (with vinyl acetate).
      
    • Critique: Low atom economy, expensive catalysts (Pd), and instability of pyrrole-2-boronic acids.

  • Selected Approach (Trofimov Reaction):

    • Mechanism: Reaction of methyl 2-thienyl ketone oxime with acetylene in KOH/DMSO.

    • Advantages: One-pot formation of the pyrrole ring and

      
      -vinyl group; uses inexpensive reagents (acetylene, KOH); high regioselectivity.[2]
      
    • Causality: The superbasic medium (KOH/DMSO) increases the basicity of the oxime oxygen, facilitating nucleophilic attack on acetylene.

Retrosynthetic Logic (Visualization)

Retrosynthesis Target 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole Intermediate Intermediate: Methyl 2-thienyl ketone oxime Target->Intermediate Trofimov Reaction (Cyclization + Vinylation) Reagent Reagent: Acetylene (HC≡CH) KOH / DMSO Target->Reagent C2 Source Precursors Starting Materials: 2-Acetylthiophene + Hydroxylamine Intermediate->Precursors Condensation

Figure 1: Retrosynthetic pathway utilizing the Trofimov cascade to assemble the target from 2-acetylthiophene.

Experimental Protocol

Phase 1: Precursor Synthesis (Oxime Formation)

Before the core synthesis, the ketone must be converted to its corresponding oxime.

Reagents:

  • 2-Acetylthiophene (Methyl 2-thienyl ketone)

  • Hydroxylamine hydrochloride (

    
    )
    
  • Sodium acetate (

    
    ) or Sodium bicarbonate (
    
    
    
    )
  • Ethanol/Water solvent system

Procedure:

  • Dissolution: Dissolve 2-acetylthiophene (1.0 eq) in ethanol.

  • Addition: Add an aqueous solution of

    
     (1.2 eq) and 
    
    
    
    (1.5 eq).
  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2–3 hours. Monitor via TLC (SiO₂, Hexane/EtOAc 4:1) until the ketone spot disappears.

  • Workup: Evaporate ethanol. Extract the residue with diethyl ether. Wash with water and brine. Dry over

    
    .
    
  • Isolation: Remove solvent to yield methyl 2-thienyl ketone oxime .

    • Note: The oxime exists as a mixture of

      
       isomers. Both isomers are suitable for the Trofimov reaction.
      
Phase 2: The Trofimov Reaction (Synthesis of Target)

This step involves high-pressure acetylene.[3] Safety Warning: Acetylene is explosive under pressure. This reaction must be performed in a rated autoclave behind a blast shield.

Reagents:

  • Methyl 2-thienyl ketone oxime (from Phase 1)

  • Acetylene gas (purified)

  • Potassium Hydroxide (KOH) - pellets, ground

  • Dimethyl Sulfoxide (DMSO) - anhydrous (

    
    )
    

Reaction Setup:

  • Vessel: 1L Stainless Steel Autoclave equipped with a mechanical stirrer and heating jacket.

  • Molar Ratio: Oxime : KOH : DMSO

    
     1 : 1-2 : 10-15 (mass ratio).
    

Step-by-Step Methodology:

  • Preparation: Charge the autoclave with methyl 2-thienyl ketone oxime (e.g., 0.1 mol) and DMSO (100 mL).

  • Base Addition: Add powdered KOH (0.1–0.2 mol). The mixture may warm slightly (exothermic solvation).

  • Purge: Seal the autoclave. Purge with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Acetylene Charge: Saturate the mixture with Acetylene at room temperature, then pressurize to 10–12 atm (initial pressure).

  • Reaction: Heat the autoclave to 100–110°C .

    • Mechanistic Insight: At this temperature, the oxime undergoes

      
      -vinylation, followed by a [3,3]-sigmatropic rearrangement to form the pyrrole ring. The excess acetylene and superbasic conditions then drive the 
      
      
      
      -vinylation of the formed pyrrole.
  • Duration: Maintain temperature and stirring for 3–5 hours.

    • Monitoring: Pressure drop indicates acetylene consumption. If pressure drops below 5 atm, repressurize if necessary (consult safety protocols).

  • Quenching: Cool the autoclave to room temperature. Vent excess acetylene slowly into a fume hood exhaust.

  • Extraction: Dilute the dark reaction mixture with water (5x volume) to dissolve DMSO and salts. Extract with diethyl ether (3x).

  • Purification:

    • Dry organic layer over

      
       (avoid acidic drying agents to prevent polymerization of the vinyl group).
      
    • Concentrate under reduced pressure.[4]

    • Distillation: Purify via vacuum distillation or column chromatography (Alumina, basic; Eluent: Hexane). Silica gel can sometimes cause acid-catalyzed decomposition/polymerization.

Experimental Workflow Diagram

Workflow Start Start: Methyl 2-thienyl ketone oxime Step1 Dissolve in DMSO + KOH (Superbasic Medium) Start->Step1 Step2 Pressurize with Acetylene (10-12 atm, Autoclave) Step1->Step2 Step3 Heat to 100-110°C (3-5 Hours) Step2->Step3 Cyclization + Vinylation Step4 Cool & Vent Acetylene Step3->Step4 Step5 Aqueous Workup (H2O / Ether) Step4->Step5 End Purification: Vacuum Distillation Target: 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole Step5->End

Figure 2: Operational workflow for the high-pressure Trofimov synthesis.

Characterization & Data

Expected Spectroscopic Data

The target molecule is characterized by the presence of the pyrrole ring, the thiophene ring, and the distinctive


-vinyl group (ABX system).
Proton TypeChemical Shift (

, ppm)
MultiplicityAssignment
Vinyl

7.10 - 7.20dd

-CH= (Alpha to Nitrogen)
Vinyl

4.80 - 5.40dd (distinct)=CH

(Terminal vinyl)
Pyrrole Ring 6.20 - 7.00mPyrrole C3-H, C4-H, C5-H
Thiophene Ring 6.90 - 7.30mThiophene C3-H, C4-H, C5-H

Note: The


-vinyl group typically shows a downfield shift for the alpha proton due to conjugation with the aromatic pyrrole nitrogen.
Physical Properties[5]
  • Appearance: Colorless to slightly yellow oil (darkens upon oxidation/polymerization).

  • Solubility: Soluble in chloroform, dichloromethane, benzene, DMSO. Insoluble in water.

  • Stability: Prone to acid-catalyzed polymerization. Store under inert atmosphere (

    
     or Ar) at low temperature (
    
    
    
    ), preferably with a radical inhibitor (e.g., traces of hydroquinone) if stored for long periods.

Troubleshooting & Safety

Critical Safety: Acetylene
  • Explosion Hazard: Acetylene can decompose explosively at pressures

    
     atm if not dissolved. However, in the presence of solvents (DMSO) and proper autoclaves, higher pressures are manageable.
    
  • Mitigation: Ensure the autoclave is rated for acetylene service. Use flash arrestors on gas lines. Never use copper or silver fittings (forms explosive acetylides).

Reaction Troubleshooting
IssueProbable CauseCorrective Action
Low Yield Water in DMSOEnsure DMSO is anhydrous; water quenches the superbasic system.
Incomplete Vinylation Low Acetylene PressureIncrease initial pressure or repressurize during reaction.
Polymerization Acidic Workup / OverheatingUse basic alumina for purification; keep workup neutral/basic.
Black Tar Formation Temperature too highDo not exceed 120°C; thermal degradation of pyrroles occurs.

References

  • Trofimov Reaction Overview

    • Trofimov, B. A. (1981). "Reaction of Ketoximes with Acetylene: A New Route to Pyrroles and N-Vinylpyrroles."[2] Advances in Heterocyclic Chemistry.

    • Source:

  • Specific Synthesis of Thienylpyrroles

    • Mikhaleva, A. I., et al. (1981). "Synthesis of 2-(2-thienyl)pyrrole and its N-vinyl derivative." Khimiya Geterotsiklicheskikh Soedinenii.
    • Source:

  • Polymerization Context

    • Trofimov, B. A., et al. (2014).[5] "Polymerization of N-Vinylpyrroles: Recent Achievements." Polymer Science Series B.

    • Source:

  • Mechanism of Pyrrole Formation

    • Trofimov, B. A., & Schmidt, E. Y. (2010). "The Chemistry of Pyrroles Prepared from Ketoximes and Acetylene." Accounts of Chemical Research.
    • Source:

Sources

A Theoretical and Applied Guide to 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole: Synthesis, Properties, and Medicinal Chemistry Perspectives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive theoretical and predictive analysis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole, a novel heterocyclic compound integrating three key pharmacophores: a pyrrole core, a thiophene moiety, and a reactive vinyl group. As direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from foundational chemical principles and data on analogous structures. We project its physicochemical properties, propose robust synthetic pathways, and explore its predicted chemical reactivity. Furthermore, we discuss its potential applications in drug discovery and materials science, leveraging the well-established biological and electronic significance of its constituent parts. This guide is intended for researchers, medicinal chemists, and materials scientists interested in the strategic design of advanced functional molecules.

Introduction: The Convergence of Privileged Scaffolds

The molecular architecture of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole represents a strategic fusion of two five-membered aromatic heterocycles, pyrrole and thiophene, which are considered "privileged scaffolds" in medicinal chemistry.[1][2] These core structures are prevalent in a multitude of FDA-approved drugs and biologically active natural products, valued for their ability to engage in diverse biological interactions.[3][4]

  • The Pyrrole Ring: The pyrrole nucleus is a cornerstone of vital biological molecules, including heme and chlorophyll.[3] Its unique electronic properties and capacity for hydrogen bonding make it a frequent component in drugs targeting a wide array of conditions, from cancer to cardiovascular disease.[1]

  • The Thiophene Ring: As a bioisostere of the benzene ring, thiophene offers similar steric properties but with distinct electronic characteristics and metabolic profiles.[2] This has led to its incorporation into numerous therapeutics, including anti-inflammatory agents, antipsychotics, and antiplatelet drugs.[2][4]

  • The N-Vinyl Group: The introduction of an ethenyl (vinyl) group directly onto the pyrrole nitrogen (N-vinylation) adds a versatile functional handle. This group can participate in polymerization, act as a Michael acceptor, or be a precursor for further chemical modifications, significantly expanding the molecule's synthetic and application potential.

This guide provides a predictive framework for understanding the synthesis, properties, and reactivity of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole, offering a roadmap for its potential exploitation in advanced scientific applications.

Molecular Structure and Predicted Physicochemical Properties

The structure combines a 2-substituted pyrrole with a vinyl group on the nitrogen atom. This arrangement dictates its physical and spectral characteristics.

Structure:

(Simplified 2D representation)

Based on its constituent fragments, we can predict its core physicochemical properties.

Table 1: Predicted Physicochemical Properties of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

PropertyPredicted ValueRationale & Comparative Insights
Molecular Formula C₁₀H₉NSSum of atoms from pyrrole, thiophene, and ethenyl groups.
Molecular Weight 175.25 g/mol Calculated from the molecular formula. Analogous core 2-(thiophen-2-yl)-1H-pyrrole has a MW of 149.21 g/mol .[5]
Appearance Colorless to pale yellow oil/low-melting solidPyrrole and its simple derivatives are often colorless liquids that darken on exposure to air and light.[6][7]
Boiling Point > 200 °C (Estimated)N-substituted pyrroles have higher boiling points than unsubstituted pyrrole (129-131 °C).[6] The increased molecular weight and surface area from the thiophene group will further elevate this value.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform, DMSO)The parent pyrrole is sparingly soluble in water.[7] The increased hydrocarbon character suggests poor aqueous solubility but good solubility in common organic solvents.
XLogP3 ~3.5 (Estimated)Calculated based on fragment contributions. The parent 2-(thiophen-2-yl)-1H-pyrrole has an XLogP3 of 2.1.[5] The vinyl group adds lipophilicity.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of the molecule. The following are predictions based on known chemical shifts for similar structural motifs.[8][9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

¹H NMR Predicted δ (ppm)¹³C NMR Predicted δ (ppm)
Pyrrole H56.8 - 7.0Pyrrole C2130 - 132
Pyrrole H36.2 - 6.4Pyrrole C5120 - 123
Pyrrole H46.1 - 6.3Pyrrole C3110 - 112
Thiophene H3'7.0 - 7.2Pyrrole C4108 - 110
Thiophene H4'7.0 - 7.2Thiophene C2'138 - 140
Thiophene H5'7.3 - 7.5Thiophene C5'127 - 129
N-CH=CH₂ (α-H)6.9 - 7.1 (dd)Thiophene C3'125 - 127
N-CH=CH₂ (β-H, cis)5.0 - 5.2 (dd)Thiophene C4'124 - 126
N-CH=CH₂ (β-H, trans)5.5 - 5.7 (dd)N-C H=CH₂132 - 134
N-CH=C H₂108 - 110

Infrared (IR) Spectroscopy: Key predicted absorption bands include:

  • ~3100 cm⁻¹: Aromatic C-H stretching (pyrrole, thiophene).

  • ~1640 cm⁻¹: C=C stretching of the vinyl group.

  • ~1500-1600 cm⁻¹: Aromatic C=C stretching within the rings.

  • ~960 and ~910 cm⁻¹: C-H out-of-plane bending for the vinyl group.

Proposed Synthetic Routes and Methodologies

A robust synthesis would involve the initial construction of the 2-(thiophen-2-yl)-1H-pyrrole core, followed by N-vinylation. Modern cross-coupling methods offer a high-yield and versatile approach.

Experimental Protocol: Palladium-Catalyzed Suzuki Coupling and N-Vinylation

This two-stage process leverages a well-established cross-coupling reaction followed by a modern vinylation technique.

Stage 1: Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole via Suzuki Coupling

  • Protection: Commercially available 1H-pyrrole is first protected to prevent side reactions at the nitrogen. Reaction with triisopropylsilyl chloride (TIPSCl) and a base like imidazole in DMF provides N-TIPS-pyrrole.

  • Bromination: The protected pyrrole is regioselectively brominated at the 2-position using N-Bromosuccinimide (NBS) in THF at low temperature (-78 °C) to yield 2-bromo-1-(triisopropylsilyl)-1H-pyrrole.

  • Suzuki Coupling: The brominated pyrrole (1.0 eq.) is coupled with thiophene-2-boronic acid (1.2 eq.) using a palladium catalyst such as Pd(PPh₃)₄ (5 mol%) and a base like K₂CO₃ (2.0 eq.) in a mixture of toluene and water. The reaction is heated to reflux (e.g., 90-100 °C) for 12-24 hours under an inert atmosphere.

  • Deprotection: After aqueous workup and purification, the TIPS protecting group is removed using tetrabutylammonium fluoride (TBAF) in THF to yield the desired 2-(thiophen-2-yl)-1H-pyrrole core.

Stage 2: N-Vinylation

  • Reaction Setup: The 2-(thiophen-2-yl)-1H-pyrrole (1.0 eq.) is dissolved in a suitable solvent like dioxane or toluene.

  • Reagents: Vinyl acetate (1.5 eq.), a palladium catalyst such as Pd(OAc)₂ (2-5 mol%) with a suitable ligand (e.g., Xantphos), and a base like K₂CO₃ (2.0 eq.) are added.

  • Reaction Conditions: The mixture is heated to 80-110 °C for 12-24 hours under an inert atmosphere until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Purification: The final product, 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole, is isolated after filtration, solvent evaporation, and purification by column chromatography on silica gel.

Caption: Proposed synthetic workflow for 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole.

Predicted Chemical Reactivity and Mechanistic Insights

The molecule's reactivity is governed by the interplay between the electron-rich pyrrole ring, the slightly less electron-rich thiophene ring, and the reactive vinyl group.

Electrophilic Aromatic Substitution (EAS)

Both heterocyclic rings are activated towards EAS compared to benzene.[11] The pyrrole ring is significantly more reactive than the thiophene ring.[12]

  • On the Pyrrole Ring: The 2-position is blocked. The nitrogen's lone pair strongly activates the ring, directing incoming electrophiles primarily to the C5 position, and secondarily to the C4 position. The intermediate cation (sigma complex) formed by attack at C5 is better stabilized by resonance.

  • On the Thiophene Ring: The thiophene ring is also activated. Electrophilic attack will preferentially occur at the C5' position, which is para-like relative to the point of attachment and electronically favored.

Caption: Mechanism of electrophilic substitution at the C5 position of the pyrrole ring.

Reactivity of the Vinyl Group

The N-vinyl group is an electron-rich alkene and is susceptible to:

  • Electrophilic Addition: Reactions with reagents like HBr or Br₂.

  • Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) would reduce the vinyl group to an ethyl group. Harsher conditions could also reduce the heterocyclic rings.

  • Polymerization: N-vinylpyrrole is known to undergo both radical and cationic polymerization to form polyvinylpyrrole. The presence of the bulky thiophenyl group may sterically hinder this process but does not preclude it.

Perspectives in Drug Discovery and Materials Science

The unique combination of scaffolds in 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole suggests significant potential in several high-value applications.

  • Medicinal Chemistry: The core structure is a hybrid of known pharmacophores. It could serve as a novel scaffold for developing inhibitors of kinases, G-protein coupled receptors, or enzymes where interactions with aromatic and hydrogen-bonding systems are critical. The vinyl group could act as a covalent warhead for targeted inhibitors or simply as a point for metabolic diversification to fine-tune pharmacokinetic properties. Many anticancer and anti-inflammatory drugs contain these heterocyclic systems.[1][13]

  • Materials Science: The molecule is a building block for novel conductive polymers. Poly(N-vinylpyrrole)s are of interest for their electronic properties. The incorporation of a thiophene unit could modulate the polymer's band gap, conductivity, and charge-transport properties, making it a candidate for organic electronics, sensors, or electrochromic devices.

Conclusion

While 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole remains a largely unexplored molecule, a thorough analysis of its constituent parts allows for a robust predictive understanding of its characteristics. We have outlined its likely physicochemical properties, proposed a viable multi-step synthesis using modern catalytic methods, and detailed its expected reactivity. The convergence of the biologically significant pyrrole and thiophene rings with a synthetically versatile vinyl group marks this compound as a highly promising candidate for future research in both medicinal chemistry and advanced materials. The theoretical framework presented here serves as a foundational guide for its synthesis, characterization, and eventual application.

References

This list is compiled from sources providing foundational knowledge on the constituent chemical moieties and related compounds.

  • The Good Scents Company. (n.d.). 1-thenyl-pyrrole-2-aldehyde, 35250-67-0. Retrieved from [Link]

  • Al-Zahrani, M. H., et al. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Molecules, 23(1), 123. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of 2,5-di(2-thienyl)pyrroles. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrole. Retrieved from [Link]

  • SlideShare. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-ETHENYL-1H-PYRROLE | CAS 13401-81-5. Retrieved from [Link]

  • SlideShare. (n.d.). Heterocyclic Compounds. Retrieved from [Link]

  • MDPI. (2009). Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations. Retrieved from [Link]

  • Bouling Chemical Co., Limited. (n.d.). Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development. Retrieved from [Link]

  • SciTechnol. (n.d.). Therapeutic Significance of Pyrrole in Drug Delivery. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethenyl-1H-pyrrole. Retrieved from [Link]

  • ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Retrieved from [Link]

  • AIR Unimi. (n.d.). A novel synthetic methodology for pyrroles from nitrodienes. Retrieved from [Link]

  • NIST. (n.d.). 1H-Pyrrole, 1-ethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • MDPI. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

  • VDOCUMENTS. (n.d.). Chemical Properties of pyrole.pptx. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Pyrrole (CAS 109-97-7). Retrieved from [Link]

  • Thieme. (n.d.). Preparation of Sulfenyl Pyrroles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Therapeutic importance of synthetic thiophene. Retrieved from [Link]

  • Frontiers. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Retrieved from [Link]

  • MDPI. (2023). Synthesis, In Vitro Evaluation and Molecular Docking Studies of Novel Thiophenyl Thiazolyl-Pyridine Hybrids as Potential Anticancer Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Retrieved from [Link]

Sources

The Emerging Landscape of Thiophene-Pyrrole Derivatives: A Technical Guide for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic fusion of thiophene and pyrrole rings, two foundational five-membered aromatic heterocycles, has given rise to a versatile class of organic molecules and polymers. These thiophene-pyrrole derivatives leverage the electron-rich nature of pyrrole and the environmental stability of thiophene to create materials with tunable electronic, optical, and biological properties. This guide provides an in-depth analysis of the synthesis, physicochemical characteristics, and burgeoning applications of these hybrid systems. We will explore key synthetic methodologies, delve into the structure-property relationships that govern their function, and survey their transformative impact across organic electronics, drug discovery, and chemical sensing. This document is intended for researchers, chemists, and materials scientists engaged in the development of next-generation organic materials.

Introduction: The Rationale for Hybridization

Individually, polypyrrole (PPy) and polythiophene (PTh) are among the most studied conducting polymers.[1] Pyrrole is known for its high conductivity but can suffer from environmental instability. Conversely, thiophene offers superior stability but often at the cost of conductivity.[1][2] The core concept behind creating thiophene-pyrrole derivatives is to harness the synergistic effects of both moieties. By combining them into copolymers or fused systems, it is possible to create materials that exhibit a desirable balance of high conductivity, enhanced stability, and processability.[3][4] Furthermore, the nitrogen atom in the pyrrole ring provides a convenient site for functionalization, allowing for the fine-tuning of properties and the introduction of specific functionalities for targeted applications, such as biosensing.[3]

Synthetic Methodologies: Building the Thiophene-Pyrrole Core

The architecture of thiophene-pyrrole derivatives can range from simple co-polymers to complex, fused heteroacene systems. The choice of synthetic route is dictated by the desired structure, scale, and final application.

Oxidative Copolymerization

Chemical and electrochemical oxidative polymerization are the most direct methods for producing thiophene-pyrrole copolymers.[5][6]

  • Chemical Oxidative Polymerization: This method involves the use of a chemical oxidant, such as iron(III) chloride (FeCl₃), in a suitable solvent like acetonitrile to polymerize a mixture of thiophene and pyrrole monomers.[5][7][8] The ratio of the monomers and the reaction conditions (e.g., temperature, acid concentration) can be varied to control the composition and properties of the resulting copolymer.[5][7] This technique is particularly attractive for producing the polymer in powder form for commercial applications.[5]

  • Electrochemical Polymerization: This technique offers precise control over film thickness and morphology by applying an electrical potential to an electrode submerged in a solution containing the monomers.[3][6] It is the preferred method for creating high-quality thin films required for electronic devices and sensors.[5][6]

Protocol Example: Chemical Oxidative Synthesis of a Thiophene-Pyrrole Copolymer

This protocol is a generalized representation based on methodologies described in the literature.[7][8]

Objective: To synthesize a P(Th-co-Py) copolymer powder.

Materials:

  • Thiophene monomer

  • Pyrrole monomer

  • Anhydrous Iron(III) Chloride (FeCl₃) (oxidant)

  • Acetonitrile (solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas supply

  • Three-neck round-bottom flask, dropping funnels, magnetic stirrer, ice bath.

Procedure:

  • Preparation of Oxidant Solution: Dissolve a calculated quantity of anhydrous FeCl₃ in acetonitrile in the three-neck flask under an inert atmosphere (N₂ or Ar). Stir the solution for 15 minutes at 0 °C using an ice bath.

  • Preparation of Monomer Solutions: In separate vessels, dissolve the desired molar ratio of thiophene and pyrrole monomers in acetonitrile, stirring for 15 minutes at 0 °C.

  • Initiation of Polymerization: Add the thiophene and pyrrole solutions dropwise from two separate dropping funnels into the stirred FeCl₃ solution. Maintain the temperature at 0 °C.

  • Copolymerization: Allow the reaction to proceed for a set duration (e.g., 6 hours), as this can influence the final properties of the copolymer.[7][8]

  • Precipitation and Washing: After the reaction period, pour the mixture into a large volume of methanol to precipitate the copolymer.

  • Purification: Filter the precipitate and wash it repeatedly with methanol to remove any unreacted monomers, oligomers, and residual oxidant.

  • Drying: Dry the resulting copolymer powder under vacuum at a moderate temperature.

Cross-Coupling and Cyclization Reactions

For creating well-defined, fused thiophene-pyrrole systems (S,N-heteroacenes), more sophisticated synthetic strategies are employed. These methods offer precise control over the final molecular structure.

  • Paal-Knorr Synthesis: This classical method involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring, which can be flanked by thiophene units.[1][3]

  • Palladium-Catalyzed Coupling: Reactions like the Buchwald-Hartwig amination are crucial for forming the C-N bonds necessary to cyclize and create fused heteroaromatic systems from appropriately designed precursors.[9][10] This approach has been successfully used to synthesize S,N-heteroheptacenes, which are extended, ladder-type molecules with interesting optoelectronic properties.[10]

The following diagram illustrates the general concept of building these complex molecules.

G cluster_0 Synthetic Pathways Monomers Thiophene & Pyrrole Monomers/Precursors Oxidant Oxidant (e.g., FeCl₃) or Electrode Potential Monomers->Oxidant Oxidative Polymerization Coupling Pd-Catalyzed Cross-Coupling Monomers->Coupling Multi-step Synthesis Copolymer Random/Block Copolymer Oxidant->Copolymer Fused Defined Fused S,N-Heteroacene Coupling->Fused

Caption: Key synthetic routes to thiophene-pyrrole derivatives.

Physicochemical Properties and Characterization

The combination of thiophene and pyrrole units imparts unique properties that can be tuned by altering the monomer ratio, linkage type, and functional groups.

Electronic and Optical Properties

The electronic behavior of these materials is central to their applications. Key parameters include the optical band gap (Eg), which determines the energy required to excite an electron, and the positions of the Highest Occupied and Lowest Unoccupied Molecular Orbitals (HOMO/LUMO).

PropertyTypical Range/ValueSignificance
Optical Band Gap (Eg) 1.9 - 2.5 eVDetermines the material's color and its suitability for optoelectronic applications like solar cells. A lower band gap is often desirable.[7][8]
π–π Transition*400 - 700 nmThis absorption peak is characteristic of the conjugated backbone and is a key feature in their UV-Vis spectra.[7][8]
Conductivity Variable (Semiconducting)Can be tuned by doping and monomer ratio. Essential for applications in electronics and sensors.
Ionization Potential Lowered by PyrroleThe electron-donating nature of pyrrole lowers the ionization potential, facilitating charge transport.[11]

Table 1: Key electronic and optical properties of thiophene-pyrrole derivatives.

These properties are typically investigated using a standard workflow of analytical techniques.

G cluster_workflow Characterization Workflow cluster_struct Structural cluster_morph Morphological cluster_opto Opto-Electronic Synth Synthesized Material (Powder or Film) FTIR FTIR Spectroscopy Synth->FTIR Vibrational Modes NMR NMR Spectroscopy Synth->NMR Chemical Structure SEM SEM Synth->SEM Surface Topology TEM TEM Synth->TEM Particle Size/Shape UVVis UV-Vis Spectroscopy Synth->UVVis Band Gap (Eg) CV Cyclic Voltammetry (CV) Synth->CV HOMO/LUMO Levels

Caption: Standard workflow for material characterization.

Applications: From Electronics to Medicine

The tunable properties of thiophene-pyrrole derivatives have led to their exploration in a diverse range of high-technology and biomedical fields.[3]

Organic Electronics

The semiconducting nature of these materials makes them prime candidates for active layers in organic electronic devices.

  • Organic Thin-Film Transistors (OTFTs): Fused S,N-heteroacenes have been synthesized and used in OTFTs, demonstrating p-channel (hole-transporting) behavior with charge-carrier mobilities as high as 0.021 cm²/Vs.[9] The rigid, coplanar structure of these fused systems is advantageous for efficient charge transport.[9]

  • Supercapacitors: Copolymers of thiophene and pyrrole have been investigated for energy storage, exhibiting specific capacitance values that fall within the range required for supercapacitor applications.[7][8]

  • Organic Photovoltaics (OPVs): Thiophene-pyrrole fused cores are being designed as non-fullerene acceptors (NFAs) in OPV cells, where their electron-withdrawing capabilities are crucial for charge separation.[12]

Drug Discovery and Biomedical Applications

The thiophene and pyrrole scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous FDA-approved drugs.[13] Their derivatives are actively being investigated for various therapeutic effects.

  • Anticancer Agents: Novel fused thiophene derivatives have shown potent anticancer activity by dually inhibiting key protein kinases like VEGFR-2 and AKT, which are critical for tumor growth and survival.[14] Certain thiophene-chalcone ureas have emerged as powerful inhibitors of the Epidermal Growth Factor Receptor (EGFR), with IC₅₀ values in the nanomolar range.[15][16] These compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.[14][15][16]

  • Anti-inflammatory Agents: A series of thiophene[3,2-b]pyrrole derivatives have been synthesized and shown to possess significant anti-inflammatory properties, with their activity influenced by the substituents at various positions on the heterocyclic core.[17]

G cluster_bio Mechanism of Anticancer Action cluster_pathway Cellular Proliferation Pathway Derivative Thiophene-Pyrrole Derivative Kinase Protein Kinase (e.g., EGFR, VEGFR-2) Derivative->Kinase Inhibition Proliferation Cell Growth & Survival Kinase->Proliferation Promotes Apoptosis Apoptosis (Cell Death) Kinase->Apoptosis Inhibits

Caption: Simplified model of kinase inhibition by Th-Py derivatives.

(Bio)Chemical Sensing

The electronic properties of thiophene-pyrrole polymers are highly sensitive to their local environment. Adsorption of analyte molecules can induce changes in conductivity or optical properties, forming the basis of a sensor.

  • Gas Sensors: Theoretical studies using Density Functional Theory (DFT) have shown that thiophene-pyrrole copolymers have strong potential for detecting volatile organic compounds (VOCs) and inorganic gases like ammonia (NH₃). The interaction with ammonia, in particular, is strong, leading to significant charge transfer and a change in the electronic structure of the polymer, which is ideal for a sensing response.

  • Biosensors: The ability to functionalize the pyrrole nitrogen makes these polymers excellent platforms for immobilizing biomolecules like enzymes or DNA.[3] These functionalized polymers can act as stable, conductive platforms that enhance the electron transfer necessary for highly sensitive electrochemical biosensors.[3][4]

Future Outlook and Challenges

The field of thiophene-pyrrole derivatives is vibrant and expanding. Key challenges remain in achieving highly regioselective and scalable syntheses for complex fused architectures. For electronic applications, improving charge carrier mobility and long-term operational stability is paramount. In drug discovery, advancing lead compounds through preclinical and clinical trials requires a significant interdisciplinary effort. Nonetheless, the fundamental versatility of the thiophene-pyrrole framework ensures its continued exploration for creating novel materials that can address critical needs in technology and medicine. The ability to fine-tune properties through synthetic chemistry positions these derivatives as a cornerstone for future innovations in organic functional materials.

References

  • Can, M., Özaslan, H., Pekmez, N. Ö., & Yildiz, A. (2003). CHEMICAL SYNTHESIS OF THIOPHENE-PYRROLE COPOLYMER. Acta Chimica Slovenica, 50, 741-750. [Link]

  • Mishra, A. K., Shahi, V. K., & Das, I. (2018). Synthesis, Characterization, and Application of a Thiophene–Pyrrole Copolymer As an Efficient Adsorbent for Removal of Methylene Blue. Journal of Chemical & Engineering Data, 63(9), 3343-3353. [Link]

  • Apetrei, M., & Camurlu, P. (2020). Review—Functional Platforms for (Bio)sensing: Thiophene-Pyrrole Hybrid Polymers. Journal of The Electrochemical Society, 167(3), 037512. [Link]

  • Foroutani, K., & Pourabbas, B. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. Monatshefte für Chemie - Chemical Monthly, 149(5), 969-977. [Link]

  • Mishra, A. K., Shahi, V. K., & Das, I. (2018). Synthesis, Characterization, and Application of a Thiophene–Pyrrole Copolymer As an Efficient Adsorbent for Removal of Methylene Blue. Journal of Chemical & Engineering Data. [Link]

  • Pourabbas, B., & Foroutani, K. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. ResearchGate. [Link]

  • Ullah, H., et al. (2025). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars International Journal of Chemistry and Material Sciences. [Link]

  • Kumar, P. R., et al. (2004). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 12(5), 1221-1230. [Link]

  • Gull, Y., et al. (2024). Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. Matilda. [Link]

  • El-Damasy, A. K., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Molecules, 27(11), 3568. [Link]

  • Apetrei, M., & Camurlu, P. (2020). Mechanism of electrochemical polymerization for thiophene-pyrrole hybrid structures. ResearchGate. [Link]

  • El-Sayed, M. A. (2022). Short Review on the Synthesis of Thiophene, Pyrazole, and Thiazole Derivatives. Egyptian Journal of Chemistry. [Link]

  • Sharma, V., & Kumar, V. (2021). Therapeutic Significance of Pyrrole in Drug Delivery. SciTechnol. [Link]

  • Gull, Y., et al. (2025). Discovery and evaluation of novel pyrrole/thiophene chalcone urea EGFR inhibitors via biological and docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1). [Link]

  • Dutta, P., et al. (2025). Synthesis and Structural Analysis of Thiophene-Pyrrole-Based S,N-Heteroacenes. ResearchGate. [Link]

  • Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene. University of Babylon. [Link]

  • Wang, Y., et al. (2022). Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries. Nanoscale. [Link]

  • Khan, M. U., et al. (2023). Designing of Thiophene [3, 2-b] Pyrrole Ring-Based NFAs for High-Performance Electron Transport Materials: A DFT Study. ACS Omega. [Link]

  • Kaur, H., et al. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • Singh, R. K., et al. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]

  • Le, T-T., et al. (2022). Synthesis of Conjugated Molecules Based on Dithienopyrrole Derivatives and Pyrene as Chemosensor for Mesotrione Detection. Journal of the Brazilian Chemical Society. [Link]

  • Schmidt, D., et al. (2016). Thiophene–pyrrole containing S,N-heteroheptacenes: synthesis, and optical and electrochemical characterisation. Organic Chemistry Frontiers. [Link]

Sources

Beyond Nomenclature: The Chemical Architecture and Synthetic Utility of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole (CAS: 64663-51-0) represents a critical junction in heterocyclic chemistry, bridging the structural gap between pyrroles and thiophenes. Often referred to in literature as 1-vinyl-2-(2-thienyl)pyrrole , this molecule is not merely a catalog entry but a strategic monomer for conducting polymers and optoelectronic materials. Its significance lies in its "donor-donor" electronic architecture, where the electron-rich pyrrole and thiophene rings are conjugated, yet sterically modulated by the N-vinyl group.

This guide moves beyond basic nomenclature to provide a rigorous technical analysis of its synthesis via the Trofimov Reaction , its electronic properties, and a self-validating experimental protocol for its production.

Part 1: Structural Analysis & IUPAC Validation

Nomenclature Deconstruction

The systematic name 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole is derived following IUPAC Blue Book recommendations (P-14.4, P-25.2.2.4).

ComponentChemical StructureFunction
Parent Ring 1H-Pyrrole (

)
The principal characteristic group. Nitrogen is assigned position 1.[1][2]
Substituent 1 1-Ethenyl (

)
Also known as vinyl. Attached to the nitrogen (N1), enabling radical polymerization.
Substituent 2 2-(Thiophen-2-yl) A thiophene ring attached at its C2 position to the C2 position of the pyrrole.
Formula

Molecular Weight: 175.25 g/mol .
Electronic Architecture

The molecule features a continuous


-conjugated system across the thiophene and pyrrole rings. However, the N-vinyl group introduces a unique orthogonality:
  • Conjugation: The N-vinyl group can conjugate with the pyrrole ring, but steric hindrance between the vinyl protons and the adjacent thiophene ring often forces a twisted conformation.

  • Bandgap Engineering: Polymers derived from this monomer exhibit bandgaps (~2.4 eV) intermediate between polypyrrole (2.5 eV) and polythiophene (2.0 eV), making them tunable semiconductors.

Part 2: Synthetic Pathways (The Trofimov Reaction)[3]

While classical coupling (e.g., Stille or Suzuki) can synthesize the bi-heterocyclic core, introducing the N-vinyl group post-synthesis is atom-inefficient. The definitive "Senior Scientist" approach is the Trofimov Reaction (reaction of ketoximes with acetylene in superbasic media).

The Trofimov Mechanism

This one-pot synthesis constructs the pyrrole ring and the N-vinyl group simultaneously from 2-acetylthiophene oxime .

Mechanism Logic:

  • O-Vinylation: The oxime oxygen attacks acetylene in KOH/DMSO (superbase).[3]

  • Sigmatropic Rearrangement: The O-vinyl oxime undergoes a [3,3]-sigmatropic shift to form an intermediate imine.

  • Cyclization: Intramolecular attack closes the pyrrole ring.

  • N-Vinylation: The formed pyrrole anion attacks a second molecule of acetylene to yield the final 1-vinyl product.

TrofimovMechanism Oxime 2-Acetylthiophene Oxime Superbase KOH / DMSO (Superbase System) Oxime->Superbase Acetylene Acetylene (HC≡CH) (Excess) Acetylene->Superbase Intermediate [3,3]-Sigmatropic Rearrangement Superbase->Intermediate O-Vinylation Cyclization Pyrrole Ring Formation Intermediate->Cyclization - H2O Product 1-Ethenyl-2-(thiophen-2-yl) -1H-pyrrole Cyclization->Product N-Vinylation

Figure 1: The Trofimov Reaction cascade transforming acetylthiophene oxime into the target N-vinyl pyrrole.

Part 3: Experimental Protocol

Safety Warning: This protocol involves acetylene under pressure and superbasic conditions.[4] Acetylene is explosive; use a blast shield and spark-proof tooling. DMSO penetrates skin, carrying toxic solutes.

Materials
  • Substrate: 2-Acetylthiophene oxime (prepared via standard condensation of 2-acetylthiophene and hydroxylamine).

  • Reagent: Acetylene gas (purified).

  • Medium: KOH (pellets, 85%+), DMSO (anhydrous).

  • Equipment: 1L Stainless steel rotating autoclave (or heavy-walled glass pressure tube for small scale, <5g).

Step-by-Step Methodology

Step 1: Superbase Preparation

  • Charge the autoclave with DMSO (10 mL per 1g of oxime).

  • Add KOH (1:1 weight ratio to oxime). Note: The KOH/DMSO pair forms a "superbase" capable of activating the oxime oxygen.

  • Add 2-Acetylthiophene oxime (e.g., 0.1 mol).

Step 2: Acetylene Introduction

  • Purge the autoclave with

    
     three times to remove oxygen.
    
  • Saturate the system with Acetylene.

  • Pressurize to 10–12 atm (initial pressure). Caution: Do not exceed safe limits for acetylene compression; ensure arrestors are in place.

Step 3: Reaction Phase

  • Heat the autoclave to 100°C .

  • Maintain temperature for 3 hours .

  • Mechanistic Insight: The heating triggers the [3,3]-rearrangement. If the temperature is too low (<80°C), the intermediate O-vinyl oxime may isolate rather than rearranging.

Step 4: Work-up & Purification

  • Cool to room temperature. Vent residual acetylene slowly.

  • Dilute the reaction mixture with water (5x volume) to quench the superbase.

  • Extract with diethyl ether (

    
    ).
    
  • Wash organic layer with water (to remove DMSO) and brine.

  • Dry over

    
     (avoid acidic drying agents like 
    
    
    
    as the N-vinyl group is acid-sensitive).
  • Purification: Vacuum distillation is preferred. The product is an oil.

    • Target BP: ~120–130°C at 1 mmHg (approximate, based on analogs).

Validation Criteria (Self-Validating System)
  • 1H NMR (CDCl3): Look for the N-vinyl "ABC" coupling pattern.

    • 
       ~ 7.0 ppm (dd, 
      
      
      
      ,
      
      
      -proton of vinyl).
    • 
       ~ 5.4 ppm (d, 
      
      
      
      , trans to N).
    • 
       ~ 4.8 ppm (d, 
      
      
      
      , cis to N).
    • Absence of N-H signal (broad singlet at ~8-9 ppm) confirms complete vinylation.

  • IR Spectroscopy: Disappearance of the broad -OH stretch of the oxime (3200 cm⁻¹) and appearance of the C=C vinyl stretch (~1640 cm⁻¹).

Part 4: Applications & Electronic Properties

The primary utility of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole is as a precursor for functional polymers.

Polymerization Routes
  • Radical Polymerization: Initiated by AIBN at the vinyl group. This yields a saturated backbone with pendant thiophene-pyrrole units (Polyvinyl type).

  • Electropolymerization: Anodic oxidation couples the rings at the C5 positions of pyrrole and thiophene. This yields a conjugated backbone (Conducting Polymer type).

BandgapEngineering cluster_0 Bandgap Modulation PolyThio Polythiophene Eg ≈ 2.0 eV Hybrid Poly(1-vinyl-2-thienylpyrrole) Eg ≈ 2.4 eV (Tunable) PolyThio->Hybrid Hybridization PolyPyr Polypyrrole Eg ≈ 2.5 eV PolyPyr->Hybrid

Figure 2: Bandgap engineering potential. The hybrid polymer offers intermediate electronic properties suitable for specific sensor or photovoltaic applications.

References

  • Trofimov, B. A. (1981). "Reaction of Ketoximes with Acetylene: A New General Route to Pyrroles and N-Vinylpyrroles".[4] Heterocycles, 16(9), 1563-1566.

  • Trofimov, B. A., et al. (2009).[5] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes". Synthesis, 2009(04), 587-590.[5]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

  • PubChem. (2025).[6] "1-Vinyl-2-(2-thienyl)pyrrole Compound Summary". National Library of Medicine.

Sources

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of Vinyl-Substituted Thiophenylpyrroles

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of thiophene and pyrrole rings, further functionalized with a reactive vinyl substituent, has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. This in-depth technical guide provides a comprehensive overview of the discovery and historical development of vinyl-substituted thiophenylpyrroles. Rather than a simple chronological account, this guide illuminates the convergence of foundational synthetic methodologies and modern catalytic processes that have enabled the design and synthesis of these versatile molecular architectures. We will explore the key synthetic strategies, from classical ring-forming reactions to modern cross-coupling and olefination techniques, and delve into the evolution of their applications, highlighting their journey from academic curiosities to promising candidates in drug discovery and organic electronics.

Introduction: The Strategic Union of Thiophene and Pyrrole

The thiophene and pyrrole moieties are considered "privileged scaffolds" in medicinal chemistry, each conferring unique physicochemical properties to a molecule.[1][2] Thiophene, a sulfur-containing heterocycle, is known for its metabolic stability and ability to modulate electronic properties.[1][2] Pyrrole, a nitrogen-containing heterocycle, is a key component of many natural products and pharmaceuticals, often participating in crucial hydrogen bonding interactions.[3] The combination of these two rings into a single thiophenylpyrrole framework creates a scaffold with a rich electronic landscape and diverse possibilities for substitution. The further addition of a vinyl group introduces a site for polymerization, a handle for further functionalization, or a key pharmacophoric element. This guide traces the synthetic innovations that have brought this powerful combination to the forefront of chemical research.

Foundational Synthesis: The Paal-Knorr Synthesis and its Legacy

The story of thiophenylpyrroles begins not with a single discovery, but with the development of fundamental methods for constructing its constituent rings. The Paal-Knorr synthesis , first reported independently by Carl Paal and Ludwig Knorr in 1884, stands as a cornerstone of heterocyclic chemistry.[2][4][5] This reaction provides a direct route to substituted pyrroles, furans, and thiophenes from a 1,4-dicarbonyl compound.

The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[6][7]

Experimental Protocol: Generalized Paal-Knorr Pyrrole Synthesis

Objective: To synthesize a substituted pyrrole from a 1,4-diketone.

Materials:

  • 1,4-diketone (1.0 eq)

  • Primary amine or ammonium acetate (1.0-1.2 eq)

  • Glacial acetic acid or ethanol

  • Heating apparatus (e.g., reflux condenser)

Procedure:

  • Dissolve the 1,4-diketone in a suitable solvent such as glacial acetic acid or ethanol in a round-bottom flask.

  • Add the primary amine or ammonium acetate to the solution.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.

The initial challenge in applying the Paal-Knorr synthesis to create thiophenylpyrroles lay in the synthesis of the requisite 1,4-dicarbonyl precursors bearing a thienyl group. The development of Friedel-Crafts acylation and other methods to functionalize thiophene in the mid-20th century provided the necessary tools to create these key intermediates, paving the way for the first syntheses of simple thiophenylpyrroles.

The Dawn of Modern Synthesis: Cross-Coupling Reactions

The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These powerful methods enabled the direct formation of carbon-carbon bonds between different aromatic and heteroaromatic rings, offering unprecedented control and efficiency. The Suzuki-Miyaura coupling and the Stille coupling have been particularly instrumental in the synthesis of complex thiophenylpyrrole derivatives.[1][8][9][10][11]

The Suzuki-Miyaura coupling, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, involves the reaction of an organoboron compound with an organohalide.[1][8][9][10] This reaction is characterized by its mild conditions and tolerance of a wide range of functional groups.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling for Thiophenylpyrrole Synthesis

Objective: To synthesize a thiophenylpyrrole by coupling a borylated thiophene with a halogenated pyrrole (or vice versa).

Materials:

  • Halogenated heterocycle (e.g., bromopyrrole) (1.0 eq)

  • Borylated heterocycle (e.g., thiopheneboronic acid) (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., DME/water, toluene/ethanol/water)

Procedure:

  • To a degassed mixture of the halogenated heterocycle, borylated heterocycle, and base in the chosen solvent system, add the palladium catalyst.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-110 °C for 2-24 hours, monitoring the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The Stille coupling, developed by John K. Stille, utilizes an organotin reagent and an organohalide.[11][12] While concerns over the toxicity of tin reagents have led to the development of alternative methods, the Stille reaction remains a valuable tool for the synthesis of complex molecules due to its high functional group tolerance.[11]

Stille_Coupling

Introducing the Vinyl Group: Olefination Strategies

With robust methods for constructing the core thiophenylpyrrole scaffold in hand, the next crucial step was the introduction of the vinyl substituent. Several classic and modern olefination reactions have been successfully employed for this purpose.

The Vilsmeier-Haack Reaction and Subsequent Olefination

A common and effective strategy involves a two-step process: formylation of the thiophenylpyrrole ring followed by an olefination reaction. The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group (-CHO) onto electron-rich aromatic rings.[13][14][15][16][17]

Vilsmeier_Haack_Olefination

Once the formyl group is in place, it can be readily converted to a vinyl group using a variety of olefination methods:

  • The Wittig Reaction: Discovered by Georg Wittig (Nobel Prize in Chemistry, 1979), this reaction utilizes a phosphonium ylide to convert aldehydes and ketones into alkenes.[3][18][19][20][21]

  • The Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction employs a phosphonate carbanion and often provides excellent E-selectivity for the resulting alkene.[22][23][24][25]

Experimental Protocol: Generalized Horner-Wadsworth-Emmons Olefination

Objective: To synthesize a vinyl-substituted thiophenylpyrrole from its formyl precursor.

Materials:

  • Formyl-thiophenylpyrrole (1.0 eq)

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1-1.5 eq)

  • Base (e.g., NaH, t-BuOK) (1.1-1.5 eq)

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • In a flame-dried flask under an inert atmosphere, suspend the base in the anhydrous solvent.

  • Add the phosphonate reagent dropwise at 0 °C and stir for 30-60 minutes to generate the ylide.

  • Add a solution of the formyl-thiophenylpyrrole in the anhydrous solvent to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride.

  • Extract the aqueous layer with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The Heck Reaction

The Heck reaction , another palladium-catalyzed cross-coupling method, provides a direct route to vinyl-substituted aromatics by coupling an organohalide with an alkene.[26][27] This reaction has been applied to the synthesis of vinyl-substituted thiophenylpyrroles, offering a convergent approach to these molecules.

Applications: From Benchtop to Breakthroughs

The development of robust synthetic routes to vinyl-substituted thiophenylpyrroles has unlocked their potential in a range of scientific disciplines.

Medicinal Chemistry

The thiophenylpyrrole scaffold, with its diverse substitution patterns, has emerged as a promising platform for the development of new therapeutic agents. The vinyl group can act as a Michael acceptor, enabling covalent interactions with biological targets, or serve as a key structural element for receptor binding. Research has explored their potential as anticancer, anti-inflammatory, and antimicrobial agents.

Compound Class Potential Therapeutic Application Key Structural Features
Substituted ThiophenylpyrrolesAnticancerPlanar aromatic system for DNA intercalation or enzyme inhibition
Vinyl-ThiophenylpyrrolesCovalent Enzyme InhibitorsElectrophilic vinyl group for reaction with nucleophilic residues
Functionalized ThiophenylpyrrolesAntimicrobialLipophilic character for membrane disruption
Materials Science

The presence of the vinyl group makes these compounds excellent monomers for polymerization. The resulting polymers, with their extended π-conjugated systems derived from the thiophene and pyrrole rings, exhibit interesting electronic and optical properties.[28][29] This has led to their investigation as organic semiconductors in applications such as:

  • Organic Field-Effect Transistors (OFETs): The ability to tune the electronic properties of the polymer through substitution on the thiophenylpyrrole core allows for the development of both p-type and n-type semiconductor materials.[30]

  • Organic Photovoltaics (OPVs): The broad absorption spectra and good charge transport properties of these polymers make them promising materials for the active layer in solar cells.[31]

  • Organic Light-Emitting Diodes (OLEDs): By modifying the structure to control the emission wavelength, these materials can be used as emissive layers in OLEDs.

Conclusion and Future Perspectives

The journey of vinyl-substituted thiophenylpyrroles from conceptual structures to tangible molecules with significant applications is a testament to the power of synthetic organic chemistry. The convergence of classical ring-forming reactions and modern catalytic methods has provided a versatile toolkit for the construction of these complex heterocyclic systems. As our understanding of structure-property relationships deepens, we can expect to see the continued development of novel vinyl-substituted thiophenylpyrroles with tailored properties for applications in medicine and materials science. The future of this field lies in the development of more efficient and sustainable synthetic methods, the exploration of new substitution patterns, and the translation of these promising molecules into real-world technologies.

References

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. [Link][8][32]

  • The Suzuki reaction applied to the synthesis of novel pyrrolyl and thiophenyl indazoles. PubMed. [Link][9]

  • Paal–Knorr synthesis. Wikipedia. [Link][4]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. ResearchGate. [Link][10]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Journal of Applicable Chemistry. [Link]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. MDPI. [Link][1]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link][13]

  • Paal-Knorr Pyrrole Synthesis. SynArchive. [Link][2]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link][7]

  • Novel route to 5-position vinyl derivatives of thiolactomycin: Olefination vs. deformylation. Arkivoc. [Link]

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  • Horner–Wadsworth–Emmons reaction. Wikipedia. [Link][23]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link][5]

  • An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles. Semantic Scholar. [Link]

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  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link][24]

  • Heck Reaction. Organic Chemistry Portal. [Link][26]

  • Synthesis of formyl-thienylpyrroles: versatile building blocks for NLO materials. CORE. [Link][16]

  • Synthesis and Properties of Two Regular Thienylpyrrole Polymers. Macromolecules. [Link][28]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link][19]

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  • Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Publishing. [Link][11]

  • Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. ACS Publications. [Link]

  • Application of the Stille coupling reaction to the synthesis of C2-substituted endo-exo unsaturated pyrrolo[2,1-c][8][10]benzodiazepines (PBDs). PubMed. [Link][12]

  • Wittig reaction. chemeurope.com. [Link][20]

  • Efficient near-room-temperature synthesis of thiophene-vinyl-flanked diketopyrrolopyrrole dye-based mesopolymers for high-performance organic field-effect transistors. ResearchGate. [Link]

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  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. CONICET. [Link]

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  • Functional thiophene-diketopyrrolopyrrole-based polymer derivatives as organic anode materials for lithium-ion batteries. RSC Publishing. [Link][29]

  • The Electrodeposition of Derivatives of Pyrrole and Thiophene on Brass Alloy in the Presence of Dodecane-1-Sulfonic Acid Sodium Salt in Acidic Medium and Its Anti-Corrosive Properties. MDPI. [Link]

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  • Novel Thienyl DPP derivatives Functionalized with Terminal Electron‐Acceptor Groups: Synthesis, Optical Properties and OFET Performance. Wiley Online Library. [Link][30]

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Methodological & Application

Application and Protocols for Thiophene-Pyrrole-Based Conjugated Polymers in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Integration of Thiophene and Pyrrole for High-Performance Organic Electronics

In the rapidly advancing field of organic electronics, the molecular design of semiconducting materials is paramount to achieving high performance in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The strategic combination of electron-rich and electron-deficient aromatic units within a polymer backbone, known as the donor-acceptor (D-A) approach, has proven to be a highly effective strategy for tuning the optoelectronic properties of these materials.[1] This design principle allows for the modulation of the polymer's energy levels, absorption spectrum, and charge transport characteristics.[1]

This application note focuses on the use of polymers derived from 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole and related thiophene-pyrrole structures in organic electronics. The combination of the electron-rich pyrrole and thiophene moieties offers a versatile platform for creating solution-processable semiconducting polymers with tailored electronic properties.[2][3] While polypyrrole itself can be highly conductive, it often suffers from poor stability in its neutral state.[3] Polythiophene, on the other hand, exhibits better stability but requires a higher oxidation potential.[3] By copolymerizing these units, it is possible to create materials that balance these properties, leading to improved performance and processability.[3]

Furthermore, the incorporation of strong electron-accepting units, such as diketopyrrolopyrrole (DPP), flanked by thiophene and pyrrole-containing moieties has led to the development of polymers with exceptionally high charge carrier mobilities and power conversion efficiencies in OFETs and OPVs, respectively.[4][5][6] The planarity of the DPP core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport.[4]

This guide provides a comprehensive overview of the application of thiophene-pyrrole-based polymers in organic electronics, with a focus on a representative DPP-based copolymer. We will delve into the synthesis of the monomer and polymer, followed by detailed protocols for the fabrication and characterization of organic field-effect transistors.

Physicochemical and Electronic Properties

The electronic properties of thiophene-pyrrole-based polymers can be finely tuned through chemical modification. The table below summarizes key properties of a representative high-mobility DPP-based copolymer, providing a benchmark for researchers in the field.

PropertyValueSignificance in Organic Electronics
Hole Mobility (μh) Up to 1.95 cm²/VsHigh mobility is essential for fast switching speeds in transistors and efficient charge extraction in solar cells.[4]
On/Off Ratio (OFETs) > 10^6A high on/off ratio is critical for the proper functioning of transistors in digital logic circuits.
Optical Bandgap (Eg) ~1.97 eVThe bandgap determines the wavelength range of light absorption, which is crucial for photovoltaic applications.[7]
Highest Occupied Molecular Orbital (HOMO) ~ -5.2 eVThe HOMO level influences the injection of holes from the electrode and the open-circuit voltage in solar cells.
Lowest Unoccupied Molecular Orbital (LUMO) ~ -3.5 eVThe LUMO level affects electron injection and transport, and the overall stability of the material.
Solubility Soluble in common organic solvents (e.g., chloroform, chlorobenzene)Good solubility is a key requirement for solution-based fabrication techniques like spin-coating and printing, which enable low-cost and large-area device manufacturing.[1][8]
Thermal Stability Decomposition temperature > 300 °CHigh thermal stability is necessary for long-term device stability and reliability.[9]

Experimental Protocols

The following sections provide detailed protocols for the synthesis of a representative thiophene-pyrrole-based monomer and its subsequent polymerization, as well as the fabrication of an organic field-effect transistor.

Protocol 1: Synthesis of a Thiophene-Flanked Diketopyrrolopyrrole Monomer

This protocol describes the synthesis of a key building block for high-performance D-A polymers, a dibrominated thiophene-flanked DPP monomer. The synthesis involves a condensation reaction followed by bromination.

Causality Behind Experimental Choices:

  • Reaction Solvent: Toluene is chosen for the initial condensation due to its high boiling point, which facilitates the removal of water as an azeotrope, driving the reaction to completion.

  • Catalyst: p-Toluenesulfonic acid is a strong acid catalyst that protonates the carbonyl group, making it more electrophilic and promoting the condensation reaction.

  • Brominating Agent: N-bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic rings like thiophene.

  • Purification: Column chromatography is essential to remove unreacted starting materials and byproducts, ensuring the high purity of the monomer required for successful polymerization.

Step-by-Step Methodology:

  • Synthesis of the DPP Core: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 3-oxo-3-(thiophen-2-yl)propanenitrile (2 equivalents), an appropriate dialkyl succinate (1 equivalent), and sodium ethoxide (2.2 equivalents) in anhydrous toluene.

  • Reflux the mixture for 12 hours, during which time water will be collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature and pour it into a solution of acetic acid in water.

  • Collect the resulting precipitate by filtration, wash with water and methanol, and dry under vacuum to yield the crude DPP core.

  • Bromination of the DPP Core: Dissolve the crude DPP core in chloroform in a flask protected from light.

  • Add N-bromosuccinimide (2.2 equivalents) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction with an aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient to obtain the pure dibrominated monomer.

Diagram of Monomer Synthesis Workflow

cluster_synthesis Monomer Synthesis start Starting Materials: 3-oxo-3-(thiophen-2-yl)propanenitrile Dialkyl succinate Sodium ethoxide condensation Condensation Reaction (Toluene, Reflux) start->condensation dpp_core Crude DPP Core condensation->dpp_core bromination Bromination (NBS, Chloroform) dpp_core->bromination crude_monomer Crude Dibrominated Monomer bromination->crude_monomer purification Column Chromatography crude_monomer->purification final_monomer Pure Dibrominated Monomer purification->final_monomer

Caption: Workflow for the synthesis of a dibrominated thiophene-flanked DPP monomer.

Protocol 2: Stille Coupling Polymerization

This protocol details the synthesis of a thiophene-pyrrole-based D-A copolymer via Stille coupling, a versatile and widely used method for forming carbon-carbon bonds in conjugated polymer synthesis.[3]

Causality Behind Experimental Choices:

  • Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is highly effective for Stille coupling reactions.[8]

  • Solvent: Anhydrous and deoxygenated toluene or chlorobenzene is used to prevent catalyst deactivation and unwanted side reactions.

  • Inert Atmosphere: The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to protect the catalyst and organostannane reagent from oxidation.

  • Purification: Soxhlet extraction is a continuous extraction method that effectively removes low molecular weight oligomers and residual catalyst, leading to a high-purity polymer.

Step-by-Step Methodology:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the dibrominated thiophene-flanked DPP monomer (1 equivalent) and a distannylated comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1 equivalent) in anhydrous and deoxygenated toluene.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the solution.

  • Heat the reaction mixture to reflux (around 110 °C) and maintain for 24-48 hours.

  • Cool the mixture to room temperature and precipitate the polymer by pouring the solution into a large volume of methanol.

  • Collect the polymer by filtration and wash with methanol and acetone to remove residual monomers and catalyst.

  • Further purify the polymer by Soxhlet extraction with acetone, hexane, and finally chloroform. The chloroform fraction contains the desired high molecular weight polymer.

  • Precipitate the chloroform solution in methanol, filter, and dry the final polymer under vacuum.

Diagram of Polymerization Workflow

cluster_polymerization Stille Coupling Polymerization monomers Monomers: Dibrominated DPP Distannylated Comonomer reaction Stille Coupling (Pd Catalyst, Toluene, Reflux) monomers->reaction crude_polymer Crude Polymer reaction->crude_polymer precipitation Precipitation in Methanol crude_polymer->precipitation filtered_polymer Filtered Polymer precipitation->filtered_polymer soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) filtered_polymer->soxhlet pure_polymer Pure Polymer soxhlet->pure_polymer

Caption: Workflow for the synthesis of a thiophene-pyrrole-based D-A copolymer via Stille coupling.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol outlines the steps for fabricating a standard OFET device architecture to evaluate the performance of the synthesized polymer.

Causality Behind Experimental Choices:

  • Substrate: A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and gate dielectric, respectively, providing a high-quality and uniform substrate.

  • Surface Treatment: Treatment of the SiO₂ surface with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), is crucial for improving the ordering of the polymer film and reducing charge trapping at the dielectric interface.

  • Spin-Coating: This technique allows for the deposition of uniform thin films of the polymer from solution, which is essential for reproducible device performance.

  • Annealing: Thermal annealing of the polymer film can improve its crystallinity and molecular packing, leading to higher charge carrier mobility.[4]

  • Top-Contact Electrodes: Gold is a common choice for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors, and its resistance to oxidation.

Step-by-Step Methodology:

  • Substrate Cleaning: Clean a heavily doped n-type silicon wafer with a 300 nm thermally grown SiO₂ layer by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen.

  • Surface Treatment: Treat the SiO₂/Si substrate with an oxygen plasma for 5 minutes to create a hydrophilic surface. Immediately immerse the substrate in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes.

  • Rinse the substrate with fresh toluene and anneal at 120 °C for 20 minutes to form a stable OTS monolayer.

  • Polymer Film Deposition: Prepare a solution of the synthesized thiophene-pyrrole polymer in a suitable solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL.

  • Spin-coat the polymer solution onto the OTS-treated substrate at 1500-3000 rpm for 60 seconds.

  • Anneal the polymer film at a temperature optimized for the specific polymer (typically 150-250 °C) for 30 minutes in a nitrogen-filled glovebox.

  • Electrode Deposition: Deposit 50 nm thick gold source and drain electrodes through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask, with typical values of 50-100 µm and 1-2 mm, respectively.

  • Device Characterization: Characterize the OFET device in a nitrogen atmosphere or in air using a semiconductor parameter analyzer. Measure the output and transfer characteristics to determine the hole mobility, on/off ratio, and threshold voltage.

Diagram of OFET Device Architecture

cluster_device Bottom-Gate, Top-Contact OFET Source Source (Au) Semiconductor Thiophene-Pyrrole Polymer Source->Semiconductor Drain Drain (Au) Drain->Semiconductor Dielectric SiO2 Gate Dielectric Semiconductor->Dielectric Gate n++ Si Gate Dielectric->Gate

Caption: Schematic of a bottom-gate, top-contact OFET with a thiophene-pyrrole polymer active layer.

Characterization and Data Analysis

The performance of the synthesized polymer in an OFET is evaluated by analyzing the output and transfer characteristics.

  • Output Characteristics (Id vs. Vd at constant Vg): These curves show the drain current (Id) as a function of the drain voltage (Vd) for different gate voltages (Vg). The saturation of the drain current at high Vd is a clear indication of field-effect transistor behavior.

  • Transfer Characteristics (Id vs. Vg at constant Vd): These plots are used to extract key performance metrics. The field-effect mobility (μ) can be calculated from the slope of the (Id)^1/2 vs. Vg plot in the saturation regime using the following equation:

    I_d = (W / 2L) * μ * C_i * (V_g - V_th)²

    where W is the channel width, L is the channel length, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.

Conclusion and Future Outlook

The use of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole and its derivatives, particularly in the form of D-A copolymers with units like DPP, represents a highly promising avenue for the development of next-generation organic electronic devices. The protocols outlined in this application note provide a solid foundation for researchers to synthesize and characterize these materials. The versatility of the thiophene-pyrrole platform allows for extensive chemical modification to further optimize properties such as solubility, energy levels, and molecular packing. Future research will likely focus on developing new monomer building blocks, exploring different polymerization techniques to achieve higher molecular weights and lower defect densities, and engineering device interfaces to minimize charge injection barriers and trapping. These advancements will continue to drive the performance of organic electronic devices, bringing them closer to widespread commercialization.

References

  • Thieno[3,2-b]thiophene−Diketopyrrolopyrrole-Containing Polymers for High-Performance Organic Field-Effect Transistors and Organic Photovoltaic Devices. Journal of the American Chemical Society. [Link]

  • Thiophene and diketopyrrolopyrrole based conjugated polymers as efficient alternatives to spiro-OMeTAD in perovskite solar cells as hole transporting layers. Journal of Materials Chemistry C. [Link]

  • Highly planar thieno[3,2-b]thiophene-diketopyrrolopyrrole-containing polymers for organic field-effect transistors. RSC Publishing. [Link]

  • Diketopyrrolopyrrole–thiophene–methoxythiophene based random copolymers for organic field effect transistor applications. ResearchGate. [Link]

  • Incorporation of Diketopyrrolopyrrole into Polythiophene for the Preparation of Organic Polymer Transistors. MDPI. [Link]

  • Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Wiley Online Library. [Link]

  • Facile Synthetic Route of a Solution-Processable, Thieno[3,4-c]pyrrolo-4,6-dione-Based Conjugated Small Molecule and Control of the Optoelectronic Properties via Processing Additives. MDPI. [Link]

  • Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. ResearchGate. [Link]

  • Processable Thiophene‐Based Polymers with Tailored Electronic Properties and their Application in Solid‐State Electrochromic Devices Using Nanoparticle Films. ResearchGate. [Link]

  • Electrochemical polymer synthesis using thiophene and pyrrole/carbazole: Their electrochemical behaviours and capacitor performance. Journal of Electroanalytical Chemistry. [Link]

  • Diketopyrrolopyrrole-Based Chlorinated Bithiophene Polymers for Organic Solar Cells: Effect of Thiophene or Pyridine Flank. ACS Publications. [Link]

  • Synthesis and Properties of Two Regular Thienylpyrrole Polymers. Macromolecules. [Link]

  • Synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives and the effects of the substituents on their properties. ResearchGate. [Link]

  • Thiophene based Donor-Acceptor Copolymers for Photovoltaic Applications: A Review. Journal of Macromolecular Science, Part A. [Link]

  • Synthesis and characterization of porphyrin-terthiophene and oligothiophene π-conjugated copolymers for polymer solar cells. ResearchGate. [Link]

  • Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. PMC. [Link]

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Application Notes and Protocols for the Polymerization of 1-Ethenyl-2-(Thiophen-2-yl)-1H-Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Hybrid Monomer for Advanced Conducting Polymers

The field of conducting polymers is driven by the quest for materials with finely tunable electronic and physical properties. The monomer 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole represents a significant step in this direction. It features a unique molecular architecture that combines the favorable characteristics of two of the most widely studied conducting polymers: polythiophene and polypyrrole.[1][2] The thiophene moiety is known for its environmental stability and relatively high charge carrier mobility, while the pyrrole unit typically offers lower oxidation potentials and facile polymerization.[2]

The strategic inclusion of an N-vinyl group introduces an additional, distinct polymerization pathway. While the thiophene and pyrrole rings are amenable to oxidative polymerization to form a conjugated backbone, the vinyl group can potentially undergo radical or cationic polymerization.[3][4] This dual reactivity opens up possibilities for creating complex polymer structures, such as cross-linked networks or graft copolymers, with tailored processability and functionality.

These application notes provide a comprehensive guide for researchers, chemists, and materials scientists, detailing two primary methods for the polymerization of this hybrid monomer: Chemical Oxidative Polymerization for bulk synthesis and Electrochemical Polymerization for the direct fabrication of thin films on electrode surfaces. The protocols are designed to be self-validating, with explanations for critical steps grounded in established chemical principles.

Part 1: Monomer Synthesis Overview — The Paal-Knorr Approach

A robust synthesis of the 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole monomer is a prerequisite for successful polymerization. A common and effective strategy is a two-step process involving the Paal-Knorr synthesis followed by N-vinylation.

  • Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole: This core structure can be synthesized via the Paal-Knorr reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[5][6] In this case, 1,4-di(thiophen-2-yl)butane-1,4-dione is reacted with a source of ammonia.[7]

  • N-Vinylation: The subsequent attachment of the vinyl group to the pyrrole nitrogen can be achieved through methods like the Trofimov reaction, which utilizes acetylene in a superbasic medium, or by reaction with vinyl acetate.[3] The vinyl group is highly reactive and prone to premature polymerization, so inhibitors are often added during storage.[8]

Part 2: Chemical Oxidative Polymerization Protocol

This method is ideal for producing bulk quantities of the polymer powder, which can then be processed into various forms. The protocol utilizes a chemical oxidant, typically iron(III) chloride (FeCl₃), to initiate the polymerization of the thiophene and pyrrole rings.[9][10]

Principle of Operation

Chemical oxidative polymerization proceeds via the generation of radical cations. The oxidant (FeCl₃) abstracts an electron from the π-rich thiophene-pyrrole monomer system. These radical cations then couple, eliminating protons to re-aromatize and extend the conjugated polymer chain. This method is effective for creating a polymer backbone through the α-positions of the thiophene and pyrrole rings.

Experimental Workflow: Chemical Oxidative Polymerization

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Monomer_Sol Dissolve Monomer in Dry Solvent Setup Inert Atmosphere Setup (Argon/N₂) Cool to 0°C Monomer_Sol->Setup Oxidant_Sol Dissolve FeCl₃ in Dry Solvent Addition Slow, Dropwise Addition of Oxidant Solution Oxidant_Sol->Addition Setup->Addition Stir Stir at 0°C to RT for 24 hours Addition->Stir Precipitate Precipitate Polymer in Methanol Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Methanol to Remove Impurities Filter->Wash Dry Dry Under Vacuum Wash->Dry cluster_setup Cell & Solution Setup cluster_polymerization Electropolymerization cluster_post Post-Processing Solution Prepare Solution: Monomer + Supporting Electrolyte in Acetonitrile Cell Assemble 3-Electrode Cell (WE, CE, RE) Solution->Cell Deoxygenate Deoxygenate Solution with Argon/N₂ Cell->Deoxygenate Connect Connect to Potentiostat Deoxygenate->Connect CV Potentiodynamic Method (Cyclic Voltammetry) Connect->CV Option 1 CP Potentiostatic Method (Constant Potential) Connect->CP Option 2 Film Polymer Film Deposits on Working Electrode CV->Film CP->Film Rinse Rinse Electrode with Fresh Solvent Film->Rinse Dry Dry the Polymer Film Rinse->Dry

Caption: Workflow for Electrochemical Polymerization.

Detailed Step-by-Step Protocol

Materials and Reagents:

  • 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole (Monomer)

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Lithium Perchlorate (LiClO₄) (Supporting Electrolyte) [11][12]* Anhydrous Acetonitrile (Solvent)

  • Three-electrode electrochemical cell

  • Working Electrode (WE): Indium Tin Oxide (ITO) coated glass, Platinum (Pt), or Glassy Carbon

  • Counter Electrode (CE): Platinum wire or mesh

  • Reference Electrode (RE): Ag/AgCl or Saturated Calomel Electrode (SCE)

  • Potentiostat/Galvanostat

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in anhydrous acetonitrile. To this, add the monomer to a final concentration of 10-50 mM.

  • Cell Assembly: Assemble the three-electrode cell. Ensure the working electrode is clean and polished. Immerse the three electrodes in the prepared solution.

  • Deoxygenation: Purge the solution with a gentle stream of high-purity argon or nitrogen for at least 15 minutes before polymerization to remove dissolved oxygen, which can interfere with the reaction. Maintain an inert gas blanket over the solution during the experiment.

  • Electropolymerization:

    • Potentiodynamic Method: Connect the cell to a potentiostat. Cycle the potential between a lower limit (e.g., 0 V) and an upper limit just beyond the monomer's oxidation potential (determined by an initial exploratory scan). Repeatedly cycling the potential will build the polymer film layer by layer. The growth can be monitored by the increasing current in successive cycles.

    • Potentiostatic Method: Alternatively, hold the working electrode at a constant potential slightly above the monomer's oxidation peak for a set duration (e.g., 60-300 seconds). [11][12]Film thickness is controlled by the applied potential and the total charge passed.

  • Post-Treatment: Once the desired film thickness is achieved, remove the working electrode from the polymerization solution.

  • Rinsing and Drying: Gently rinse the electrode with fresh, pure acetonitrile to wash away any unreacted monomer and electrolyte from the film surface. Dry the electrode under a stream of nitrogen or in a vacuum oven.

Part 4: Data Presentation and Expected Results

Table 1: Typical Polymerization Parameters
ParameterChemical Oxidative PolymerizationElectrochemical Polymerization
Monomer Conc. ~0.03 M in Chloroform/Chlorobenzene10-50 mM in Acetonitrile
Initiator/Electrolyte FeCl₃ (Oxidant)TBAPF₆ or LiClO₄ (Supporting Electrolyte)
Molar Ratio [Monomer]:[Oxidant] = 1:2.5 to 1:4N/A
Temperature 0°C to Room TemperatureRoom Temperature
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)
Typical Duration 24 hours1-10 minutes
Product Form Bulk PowderThin Film on Electrode
Table 2: Anticipated Polymer Properties
PropertyExpected Value/CharacteristicCharacterization Method
Optical Band Gap (Eg) 1.8 - 2.4 eV [2][13]UV-Vis Spectroscopy
Electrical Conductivity (Doped) 10⁻³ to 10⁻¹ S/cm [2]Four-Point Probe
Redox Activity Reversible oxidation/reduction peaksCyclic Voltammetry (CV)
Thermal Stability Stable up to ~200-250°CThermogravimetric Analysis (TGA)
Morphology Globular or fibrillar structuresScanning Electron Microscopy (SEM)
Chemical Structure Confirmed presence of thiophene and pyrrole rings, reduction of vinyl signalsFourier-Transform Infrared (FTIR) Spectroscopy

References

  • Electrochemical polymer synthesis using thiophene and pyrrole/carbazole: Their electrochemical behaviours and capacitor performance. (n.d.). Çanakkale Onsekiz Mart University. Retrieved February 22, 2026, from [Link]

  • Cihaner, A., & Önal, A. M. (2006). Electrochemical Copolymerization of Thiophene Containing Pseudo-Polyether Cages with Pyrrole. TÜBİTAK Academic Journals. Retrieved February 22, 2026, from [Link]

  • Grzeszczuk, M., & Zgrajka, W. (2021). Electrochemically Produced Copolymers of Pyrrole and Its Derivatives: A Plentitude of Material Properties Using “Simple” Heterocyclic Co-Monomers. Polymers, 13(2), 245.
  • Nawa, K., Imae, I., Ohsedo, Y., & Shirota, Y. (1996). Electrochemical synthesis of a copolymer of thiophene and pyrrole: poly(thienylpyrrole).
  • Cihaner, A., & Önal, A. M. (2006). Electrochemical Copolymerization of Thiophene Containing Pseudo-Polyether Cages with Pyrrole. Turkish Journal of Chemistry, 30(5), 629-634.
  • Li, Y., Wang, Y., Zhang, Y., et al. (2021).
  • Pourabbas, B., & Foroutani, K. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole) conducting copolymer nanoparticles via chemical oxidative polymerization. Journal of Polymer Research, 25(5), 112.
  • Trofimov, B. A., & Schmidt, E. Y. (2014). Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science, Series B, 56(4), 444-472.
  • Wang, X., Yue, Z., & Wei, W. (2022).
  • S, S. (2012). Conductive Polymers - Applications for Electronic Devices and Sensors. AZoM. Retrieved February 22, 2026, from [Link]

  • CAS. (2025). From batteries to biosensors: Conductive polymers make the jump to commercial applications. CAS. Retrieved February 22, 2026, from [Link]

  • Çal, A., & Tahtaci, H. (2018). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Journal of the Serbian Chemical Society, 83(10), 1145-1155.
  • Zhang, Y., Zhao, Y., & Bakenov, Z. (2020).
  • Kiliç, E., & Tanyildizi, H. (2017). Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} and its copolymer with EDOT. Gazi University Journal of Science, 30(2), 1-15.
  • N-vinyl-2-pyrrolidone, NVP, was polymerized by {u10004A}-radiation in the presence of atmospheric oxygen and under vacuum at different periods. (n.d.). OpenMETU. Retrieved February 22, 2026, from [Link]

  • Diaz, A. F., & Lacroix, J. C. (1989). Electrochemical polymerization of 2-vinylpyrrole. Macromolecules, 22(1), 444-446.
  • Synthesis of thiophene-pyrrole-thiophene solid matrix anchored tempo and l-proline units. (2024). Yükseköğretim Kurulu Ulusal Tez Merkezi. Retrieved February 22, 2026, from [Link]

  • L, F. A., & M, M. J. (1996). Synthesis and Properties of Two Regular Thienylpyrrole Polymers. Macromolecules, 29(6), 2095-2101.
  • Synthesis of poly-[2,5-di(thiophen-2-yl)-1H-pyrrole] derivatives and the effects of the substituents on their properties. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

  • El-Atawy, M. A., Ferretti, F., & Ragaini, F. (2018). A novel synthetic methodology for pyrroles from nitrodienes. European Journal of Organic Chemistry, 2018(12), 1439-1446.
  • Liu, X., Yang, Z., & Tan, C. (2022). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
  • Savagatrup, S., Mak, K. K., & Lipomi, D. J. (2018). Modular Synthesis of Polymers Containing 2,5-di(thiophenyl)-N-arylpyrrole. Journal of Visualized Experiments, (134), e57463.
  • Synthesis and characterization of a new polypyrrole based on N-vinyl pyrrole. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

  • Kieffer, M. B., & Reynolds, J. R. (2021). Enabling Conducting Polymer Applications: Methods for Achieving High Molecular Weight in Chemical Oxidative Polymerization in Alkyl- and Ether-Substituted Thiophenes. Polymers, 13(20), 3578.

Sources

Application Note: Biological Activity Screening of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacological Rationale

1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole (CAS: 64663-51-0) represents a distinct class of vinyl-functionalized bi-heterocycles. While often utilized as a monomer in materials science for conductive polymers, the core 2-(2-thienyl)pyrrole scaffold possesses significant, yet under-explored, pharmacological potential.

This guide outlines a rigorous screening protocol to evaluate its biological activity. The rationale is grounded in the established bioactivity of structural analogs (thienopyrroles and pyrrole-thiophene chalcones), which have demonstrated potency as Kinase Inhibitors (VEGFR-2/EGFR) , Antimicrobial Agents , and Anti-inflammatory modulators .

Critical Technical Note: The presence of the N-vinyl (1-ethenyl) group introduces unique chemical reactivity. Unlike standard small molecules, this motif can undergo hydrolysis or radical polymerization. Therefore, this protocol prioritizes stability validation prior to phenotypic screening to ensure data integrity.

Chemical Handling & Stability Validation (Pre-Screening)

Objective: To distinguish intrinsic biological activity from artifacts caused by polymerization or hydrolysis.

Physicochemical Profile[1][2][3][4]
  • Molecular Weight: 175.25 g/mol [1]

  • LogP (Predicted): ~3.2 (Lipophilic, requires DMSO solubilization)

  • Reactivity: The N-vinyl group is an enamine equivalent, susceptible to acid-catalyzed hydrolysis to the parent pyrrole and acetaldehyde, or radical polymerization.

Stock Solution Protocol
  • Solvent: Dissolve neat compound in anhydrous DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Why: DMSO suppresses spontaneous polymerization compared to protic solvents.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C .

  • Stability Check (Mandatory):

    • Before every assay, perform a rapid LC-MS or 1H-NMR check.

    • Pass Criteria: >95% monomer purity.[1] Absence of broad polymer peaks or hydrolysis products (acetaldehyde).

Primary Screening: Cytotoxicity & Antiproliferative Profiling

Rationale: Pyrrole-thiophene conjugates frequently act as intercalators or kinase inhibitors, leading to apoptosis in carcinoma lines (e.g., MCF-7, HepG2).

Experimental Workflow (MTT Assay)

Cell Lines:

  • Target: HepG2 (Liver Carcinoma), A549 (Lung Carcinoma).

  • Control: HEK-293 (Normal Kidney Fibroblasts) to determine selectivity index (SI).

Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Prepare serial dilutions of the compound in culture medium (0.1% DMSO final).

    • Range: 0.1 µM to 100 µM (6-point dose-response).

    • Control: 0.1% DMSO (Vehicle), Doxorubicin (Positive Control).

  • Incubation: 48 hours at 37°C, 5% CO₂.

  • Readout:

    • Add MTT reagent (0.5 mg/mL). Incubate 4h.

    • Solubilize formazan crystals with DMSO.

    • Measure Absorbance at 570 nm .

Data Analysis

Calculate % Cell Viability and fit data to a non-linear regression model to determine IC₅₀ .

ParameterFormulaAcceptance Criteria
Inhibition (%)

N/A
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Selectivity Index (SI)

> 2.0 suggests therapeutic window

Secondary Screening: Mechanism of Action (Kinase Inhibition)

Rationale: Structural analogs (e.g., thieno[2,3-b]pyrroles) are documented inhibitors of VEGFR-2 and EGFR tyrosine kinases. The planar structure of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole mimics the ATP-binding motif of these enzymes.

In Silico Docking (Pre-Validation)

Before expensive wet-lab kinase panels, perform molecular docking (e.g., AutoDock Vina) against:

  • VEGFR-2 (PDB: 4ASD)

  • EGFR (PDB: 1M17)

  • Look for: Pi-cation interactions between the thiophene/pyrrole rings and the hinge region residues (e.g., Cys919 in VEGFR-2).

Kinase Activity Assay (ADP-Glo Protocol)

Reagents: Recombinant VEGFR-2, Poly(Glu, Tyr) substrate, Ultra-Pure ATP.

  • Reaction Mix: Combine kinase (2 ng/µL), substrate, and test compound in kinase buffer.

  • Initiation: Add ATP (10 µM).[2] Incubate 60 min at RT.

  • Detection:

    • Add ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

    • Add Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase signal).
      
  • Measurement: Luminescence (RLU).

Pathway Visualization

The following diagram illustrates the hypothesized mechanism where the compound acts as a dual inhibitor, disrupting downstream survival signaling.

Mechanism of Action Compound 1-Ethenyl-2-(thiophen-2-yl) -1H-pyrrole RTK Receptor Tyrosine Kinases (VEGFR-2 / EGFR) Compound->RTK Competitive Inhibition (ATP Pocket) Apoptosis Apoptosis / Cell Death Compound->Apoptosis Induces Angiogenesis Angiogenesis Compound->Angiogenesis Downregulates PI3K PI3K RTK->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR AKT->Apoptosis Inhibits mTOR->Angiogenesis Promotes

Figure 1: Hypothesized signaling modulation. The compound targets RTKs, blocking the PI3K/AKT cascade, thereby inhibiting angiogenesis and restoring apoptotic pathways.

Antimicrobial Screening (Optional but Recommended)

Given the efficacy of pyrrole-thiophene derivatives against M. tuberculosis (InhA inhibition), a standard MIC (Minimum Inhibitory Concentration) broth microdilution assay against S. aureus and E. coli is recommended.

  • Method: CLSI M07-A10 Standard.

  • Endpoint: Visual turbidity clearance at 24h.

Safety & Handling (Vinyl Monomer Specifics)

  • Toxicity: Vinyl pyrroles are potential irritants and sensitizers. Handle in a fume hood.

  • Polymerization Hazard: Avoid contact with strong acids or radical initiators (peroxides) unless polymerization is the desired outcome.

  • Disposal: Quench with excess water/methanol before disposal to prevent exothermic polymerization in waste containers.

References

  • Mishra, R., et al. (2011).[3] "Synthesis, properties and biological activity of thiophene: A review." Der Pharma Chemica, 3(4), 38-54.[3] Link

  • El-Mekabaty, A., et al. (2022).[4][2] "In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors." Pharmaceuticals, 15(6), 700. Link

  • Kaur, R., et al. (2020). "Structure-based design, synthesis... of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme." Journal of Molecular Structure, 1205, 127610. Link

  • Anexib Chemicals. (2025). "1-Vinyl-2-(2-thienyl)pyrrole Product Entry." Anexib Catalog. Link

  • Brieflands. (2023). "Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents." Iran J Pharm Res, 22(1).[2][5] Link

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Troubleshooting & Optimization

Technical Support Center: Purification of Substituted Pyrrole-Thiophene Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of substituted pyrrole-thiophene compounds. These heterocyclic moieties are foundational in materials science and medicinal chemistry, and their effective purification is critical for downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges encountered during the purification of this unique class of compounds.

Foundational Principles: Understanding Your Pyrrole-Thiophene Compound

The purification strategy for any substituted pyrrole-thiophene derivative is dictated by its unique physicochemical properties, which are heavily influenced by the nature and position of its substituents. Before selecting a purification method, it is crucial to consider the following:

  • Polarity: The polarity of your compound will determine its solubility in various solvents and its affinity for different chromatographic stationary phases. Electron-donating or -withdrawing substituents can significantly alter the electron density and, consequently, the polarity of the heterocycle.

  • Stability: Pyrrole and thiophene rings can be sensitive to acidic or basic conditions. Some derivatives may be prone to degradation on acidic stationary phases like silica gel.[1][2]

  • Solubility: The solubility profile of your compound in a range of solvents is a key determinant for successful recrystallization.

  • Impurities: A thorough understanding of potential side products and unreacted starting materials from the synthetic route is essential for devising an effective purification strategy.

Choosing the Right Purification Path: A Decision-Making Workflow

The selection of an appropriate purification method is a critical first step. The following decision tree, rendered in DOT language, provides a logical workflow to guide your choice.

Purification_Decision_Tree start Crude Product (Substituted Pyrrole-Thiophene) is_solid Is the product a solid? start->is_solid is_thermally_stable Is it thermally stable? is_solid->is_thermally_stable Yes is_complex_mixture Is it a complex mixture of isomers/impurities? is_solid->is_complex_mixture No (or oily) solubility_test Solubility Test: Good solubility in hot solvent, poor in cold? is_thermally_stable->solubility_test Yes column_chromatography Column Chromatography is_thermally_stable->column_chromatography No recrystallization Recrystallization solubility_test->recrystallization Yes solubility_test->column_chromatography No is_high_purity_needed High purity required (>99.5%)? column_chromatography->is_high_purity_needed is_acid_sensitive Is the compound acid-sensitive? column_chromatography->is_acid_sensitive is_high_purity_needed->column_chromatography No prep_hplc Preparative HPLC is_high_purity_needed->prep_hplc Yes is_complex_mixture->column_chromatography Yes is_complex_mixture->is_high_purity_needed No is_acid_sensitive->column_chromatography No neutral_alumina Consider Neutral Alumina or Deactivated Silica Gel is_acid_sensitive->neutral_alumina Yes

Caption: A decision tree to guide the selection of the primary purification method.

In-Depth Troubleshooting and FAQs

This section addresses specific issues you may encounter during the purification of substituted pyrrole-thiophene compounds in a question-and-answer format.

Column Chromatography

Column chromatography is a versatile technique for separating mixtures based on the differential adsorption of compounds to a stationary phase.[3]

Q1: My compound is streaking or tailing on the TLC plate and the column. What's happening?

A1: Streaking is often indicative of interactions between the compound and active sites on the silica gel, particularly for basic or highly polar compounds.[1] Here are some solutions:

  • Cause: Acidic silica gel interacting with a basic compound.

    • Solution: Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia in methanol to your mobile phase to neutralize the acidic sites on the silica gel.[1]

  • Cause: The compound is too polar for the chosen solvent system, leading to strong adsorption.

    • Solution: Gradually increase the polarity of your mobile phase. A gradient elution can be particularly effective.[1]

  • Cause: Column overloading.

    • Solution: Ensure your sample load is between 1-5% of the mass of the stationary phase. For larger samples, use a wider column.[1]

Q2: My pyrrole-thiophene derivative seems to be decomposing on the silica gel column. How can I prevent this?

A2: Pyrrole and some thiophene derivatives can be sensitive to the acidic nature of silica gel.

  • Pre-Column Stability Test: Before committing to a large-scale separation, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you observe new spots, your compound is likely degrading.[1]

  • Deactivating the Stationary Phase: As mentioned above, adding a basic modifier to the eluent can help.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina. For highly polar compounds, reversed-phase chromatography with a C18 stationary phase might be a suitable alternative.[1]

Q3: I'm struggling to separate regioisomers of my substituted pyrrole-thiophene.

A3: Regioisomers often have very similar polarities, making their separation challenging.

  • Solvent System Optimization: Systematically screen a variety of solvent systems using TLC. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to diethyl ether) can alter the selectivity and improve separation.

  • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates, which enhances resolving power.

  • Gradient Elution: Employ a very shallow solvent gradient, which means you increase the polarity of the mobile phase very slowly over time. This can help to resolve closely eluting compounds.

Parameter Recommendation for Isomer Separation Rationale
Column Length IncreaseIncreases the number of theoretical plates.
Column Diameter DecreaseImproves separation efficiency.
Solvent Gradient ShallowEnhances the resolution of closely eluting compounds.
Flow Rate SlowerAllows more time for equilibrium between the stationary and mobile phases.
Recrystallization

Recrystallization is a powerful technique for purifying solid compounds to a high degree of purity.[4]

Q1: My compound is "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when a compound comes out of solution as a liquid rather than a solid. This is often due to the solution being too supersaturated or cooling too quickly.[1]

  • Add More Solvent: Add a small amount of hot solvent to dissolve the oil, then allow the solution to cool more slowly.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small scratches provide nucleation sites for crystal growth.[1]

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.[1]

Q2: I'm having trouble finding a suitable solvent for recrystallization.

A2: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[5][6]

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.

  • Mixed Solvent Systems: If a single solvent doesn't work, try a two-solvent system. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[7] Common solvent pairs include ethanol/water and ethyl acetate/hexane.[5]

Q3: My recovery from recrystallization is very low.

A3: Low recovery is often due to using too much solvent or the compound having some solubility in the cold solvent.

  • Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[1]

  • Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtering to maximize crystal precipitation.

  • Washing: Wash the collected crystals with a minimal amount of ice-cold solvent to remove any remaining impurities without dissolving the product.

Preparative High-Performance Liquid Chromatography (Prep HPLC)

For achieving very high purity or for separating complex mixtures that are difficult to resolve by column chromatography, preparative HPLC is the method of choice.[8][9]

Q1: How do I choose the right column and mobile phase for my pyrrole-thiophene compound?

A1: The choice of column and mobile phase depends on the polarity of your compound.

  • Normal-Phase HPLC: For less polar compounds, a silica or alumina-based column with a non-polar mobile phase (e.g., hexane/ethyl acetate) can be used.

  • Reversed-Phase HPLC: This is more common for polar compounds. A C18 or C8 column is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol.[10][11] The composition of the mobile phase is critical for achieving good separation.[12]

Q2: My peaks are broad in preparative HPLC. How can I improve the peak shape?

A2: Broad peaks can be caused by several factors.

  • Column Overloading: Injecting too much sample can lead to peak broadening. Reduce the injection volume or use a larger diameter column.

  • Inappropriate Mobile Phase: If the sample is not fully soluble in the mobile phase, it can cause peak distortion. Ensure your sample is dissolved in a solvent that is compatible with the mobile phase.

  • pH Control: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape. Buffering the mobile phase can lead to sharper, more symmetrical peaks.[13]

Q3: How can I effectively remove residual palladium catalyst from my cross-coupling reaction?

A3: Residual palladium from reactions like Suzuki or Stille couplings is a common impurity. While some of it may be removed by column chromatography, specialized techniques are often necessary for complete removal. Preparative HPLC has been shown to be effective in reducing palladium content in conjugated polymers.[8]

Experimental Protocols

Protocol for Column Chromatography

This protocol outlines a general procedure for purifying a substituted pyrrole-thiophene compound using silica gel column chromatography.

Materials:

  • Crude substituted pyrrole-thiophene compound

  • Silica gel (60 Å, 230-400 mesh)

  • Eluent (solvent system determined by TLC analysis)

  • Sand

  • Cotton or glass wool

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Preparation:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column.

    • Allow the silica to settle, continuously tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude compound onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent.

  • Analysis:

    • Analyze the collected fractions by TLC to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol for Recrystallization

This protocol provides a general method for the purification of a solid substituted pyrrole-thiophene derivative by recrystallization.

Materials:

  • Crude solid compound

  • Recrystallization solvent(s)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: In a test tube, determine the appropriate solvent or solvent pair by testing the solubility of a small amount of the crude product.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Concluding Remarks

The successful purification of substituted pyrrole-thiophene compounds is a blend of systematic methodology and an understanding of the underlying chemical principles. By carefully considering the properties of your target molecule and potential impurities, and by methodically troubleshooting any issues that arise, you can achieve the desired purity for your downstream applications. This guide serves as a starting point, and further optimization may be required for particularly challenging separations.

References

  • Chalmers University of Technology. (2023). Purification of conjugated polymers. Better polymers through HPLC purification and Soxhlet extraction. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Chriswanto, H. (2002). EFFECT OF MOBILE PHASE COMPOSITION ON THE SELECTIVITY OF CHROMATOGRAPHY COLUMNS WHICH USE POLYPYRROLE AS THE STATIONARY PHASE. LEMIGAS SCIENTIFIC CONTRIBUTIONS.
  • University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Raposo, M. M. M., et al. (2021). Push-Pull Heterocyclic Dyes Based on Pyrrole and Thiophene: Synthesis and Evaluation of Their Optical, Redox and Photovoltaic Properties.
  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
  • ResearchGate. (2025).
  • Gilson. (n.d.). Gilson Preparative HPLC Systems | VERITY® LC Solutions. Retrieved from [Link]

  • Chrom Tech, Inc. (2024).
  • Royal Society of Chemistry. (2017).
  • BUCHI. (2023).
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • PubMed. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]

  • Sartorius. (n.d.).
  • Unknown. (n.d.). Five-membered Heterocycles Pyrrole, Furan and Thiophene.
  • ResearchGate. (2018). Synthesis and characterization of poly(thiophene-co-pyrrole)
  • Unknown. (n.d.). Heterocyclic Compounds.
  • ALWSCI. (2024).
  • Unknown. (n.d.). Mobile Phase Selectivity.
  • Unknown. (n.d.). There are some important questions that you need to know and answer before you start studying the reactions of five-membered rings such as.
  • Manipal Academy of Higher Education. (n.d.).
  • Semantic Scholar. (n.d.).
  • CellMosaic. (n.d.).
  • BenchChem. (n.d.).

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Technical Support Center: Synthesis of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common side-products. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Synthesis Overview & Key Challenges

The synthesis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole is a multi-step process, typically involving the formation of the 2-(thiophen-2-yl)-1H-pyrrole core via a Paal-Knorr reaction, followed by N-vinylation. Each of these stages presents unique challenges, primarily in controlling selectivity and minimizing the formation of impurities that can complicate purification and compromise the yield and purity of the final product.

II. Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations grounded in reaction mechanisms and offering practical solutions.

Part A: Paal-Knorr Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole

The first critical step is the formation of the pyrrole ring. This is commonly achieved through the reaction of a 1,4-dicarbonyl compound with an amine source, such as ammonia. For the synthesis of 2-(thiophen-2-yl)-1H-pyrrole, a suitable precursor is 1-(thiophen-2-yl)butane-1,4-dione.

Question 1: I am observing a significant amount of a furan-containing impurity in my Paal-Knorr reaction. How can I prevent this?

Answer: The formation of a furan byproduct, specifically 2-(thiophen-2-yl)furan, is a classic side-reaction in the Paal-Knorr synthesis.[1][2][3] This occurs when the 1,4-dicarbonyl precursor undergoes acid-catalyzed cyclization and dehydration before it can react with the amine.

Causality:

  • Reaction pH: The Paal-Knorr synthesis of pyrroles is highly pH-sensitive. Strongly acidic conditions (pH < 3) favor the formation of the furan derivative.[4]

  • Reaction Temperature: Higher temperatures can also promote the dehydration reaction leading to the furan.

Troubleshooting & Prevention:

ParameterRecommendationRationale
pH Control Maintain the reaction pH in the range of 3-5. The use of a weak acid, such as acetic acid, as a catalyst is preferable to strong mineral acids.[4]A weakly acidic medium is sufficient to catalyze the reaction with the amine while minimizing the acid-catalyzed self-cyclization of the dione.
Amine Source Use ammonia or an ammonium salt (e.g., ammonium acetate) as the nitrogen source.[2]These reagents provide a basic environment that helps to keep the pH from becoming too acidic.
Temperature Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Lowering the temperature will disfavor the elimination of water, which is required for furan formation.
Reaction Time Monitor the reaction closely by TLC or LC-MS to avoid prolonged reaction times that could lead to the accumulation of the furan byproduct.Once the desired pyrrole is formed, extended reaction times may lead to degradation or the formation of other impurities.

Analytical Tip: The furan and pyrrole derivatives can often be distinguished by ¹H NMR spectroscopy. The pyrrole N-H proton will appear as a broad singlet, which is absent in the furan. The aromatic protons of the furan and pyrrole rings will also have distinct chemical shifts.

Question 2: My Paal-Knorr reaction is sluggish and gives a low yield of the desired 2-(thiophen-2-yl)-1H-pyrrole. What can I do to improve it?

Answer: Low yields in the Paal-Knorr synthesis can be attributed to several factors, including incomplete reaction, side-reactions, and the stability of the starting materials.

Causality:

  • Purity of the 1,4-Dicarbonyl Precursor: The synthesis of 1-(thiophen-2-yl)butane-1,4-dione can be challenging, and impurities in this starting material will negatively impact the yield of the Paal-Knorr reaction.

  • Reaction Conditions: As mentioned, suboptimal pH and temperature can lead to side-product formation and reduce the yield of the desired pyrrole.

  • Amine Concentration: An insufficient amount of the amine source can lead to an incomplete reaction.

Troubleshooting & Prevention:

  • Purify the 1,4-Dicarbonyl: Ensure the 1-(thiophen-2-yl)butane-1,4-dione precursor is of high purity. Column chromatography or recrystallization may be necessary.

  • Optimize Reaction Conditions: Systematically vary the temperature and catalyst concentration to find the optimal conditions for your specific setup.

  • Excess Amine: Use a moderate excess of the amine source to drive the reaction to completion.[4]

Part B: N-Vinylation of 2-(Thiophen-2-yl)-1H-pyrrole

The introduction of the ethenyl (vinyl) group onto the pyrrole nitrogen is the final step in the synthesis. This is often achieved by reaction with acetylene gas under basic conditions.

Question 3: During the N-vinylation with acetylene, I am getting a significant amount of a dark, insoluble material. What is this and how can I avoid it?

Answer: The formation of a dark, insoluble material is a strong indication of polymerization of the N-vinylpyrrole product.[5][6] N-vinyl monomers are susceptible to polymerization, which can be initiated by heat, light, or radical initiators.

Causality:

  • High Temperatures: The N-vinylation reaction is often carried out at elevated temperatures, which can induce polymerization.

  • Presence of Oxygen: Oxygen can act as a radical initiator, leading to polymerization.

  • Trace Metal Impurities: Metal ions can also catalyze polymerization.

Troubleshooting & Prevention:

ParameterRecommendationRationale
Reaction Temperature Use the lowest effective temperature for the vinylation reaction.Minimizes thermally induced polymerization.
Inert Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.Prevents oxygen-initiated radical polymerization.
Inhibitors Add a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to the reaction mixture.These compounds scavenge free radicals and prevent the initiation of polymerization.
Purification Purify the product quickly and at low temperatures. Vacuum distillation is often preferred, but care must be taken to avoid high temperatures.Minimizes the time the product is exposed to conditions that could induce polymerization.

Question 4: My N-vinylation reaction is not going to completion, and I am recovering a significant amount of the starting 2-(thiophen-2-yl)-1H-pyrrole. How can I improve the conversion?

Answer: Incomplete vinylation can be a frustrating issue. The reactivity of the pyrrole nitrogen is influenced by the reaction conditions and the nature of the base used.

Causality:

  • Insufficiently Basic Conditions: The deprotonation of the pyrrole nitrogen is a key step in the vinylation reaction. If the base is not strong enough, the reaction will be slow or incomplete.

  • Poor Solubility: The pyrrole starting material or the intermediate potassium salt may have limited solubility in the reaction solvent, hindering the reaction.

  • Acetylene Pressure: The concentration of acetylene in the reaction mixture is dependent on its partial pressure.

Troubleshooting & Prevention:

  • Choice of Base: Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are typically used.[7][8] The use of a "superbasic" system, such as KOH in DMSO, can significantly enhance the reaction rate.

  • Solvent: A polar aprotic solvent like DMSO or DMF is often used to improve the solubility of the reactants.

  • Acetylene Pressure: Ensure a sufficient and constant pressure of acetylene is maintained throughout the reaction.

  • Catalyst: In some cases, a phase-transfer catalyst can be beneficial to improve the reaction between the pyrrole anion and acetylene.

Part C: Overall Purity and Side-Product Analysis

Question 5: I have isolated my final product, but I suspect it is contaminated with a regioisomer. How can I confirm this and what is the likely structure?

Answer: While N-vinylation is the desired outcome, there is a possibility of C-vinylation, where the vinyl group attaches to a carbon atom of the pyrrole or thiophene ring.

Causality:

  • Reaction Conditions: Under certain conditions, particularly if the N-H bond is not efficiently deprotonated, electrophilic attack by a vinyl cation equivalent could occur on the electron-rich pyrrole or thiophene ring.

Identification and Characterization:

  • ¹H NMR Spectroscopy: This is the most powerful tool for identifying regioisomers. The N-vinyl group will have a characteristic set of signals (typically a doublet of doublets for the methine proton and two doublets for the terminal methylene protons). C-vinylation would result in a different splitting pattern and chemical shifts for the vinyl protons, and the N-H proton would still be present.

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrrole and thiophene carbons will be significantly different depending on the point of attachment of the vinyl group.

  • Mass Spectrometry: While mass spectrometry will show the same molecular ion for both isomers, the fragmentation patterns may differ, providing clues to the structure.[9][10]

Preventative Measures:

  • Employing strongly basic conditions for the N-vinylation will favor deprotonation of the pyrrole nitrogen and minimize the likelihood of C-vinylation.

III. Experimental Protocols & Data

Protocol 1: Paal-Knorr Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole
  • To a solution of 1-(thiophen-2-yl)butane-1,4-dione (1.0 eq) in glacial acetic acid, add ammonium acetate (3.0 eq).

  • Heat the mixture at reflux for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-Vinylation of 2-(Thiophen-2-yl)-1H-pyrrole
  • To a solution of 2-(thiophen-2-yl)-1H-pyrrole (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.

  • Bubble acetylene gas through the solution at a steady rate for 4-6 hours, maintaining the temperature between 40-60 °C.

  • After the reaction is complete (as monitored by TLC), cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Table 1: Representative ¹H NMR Data for Potential Products and Side-Products
CompoundPyrrole-H (ppm)Thiophene-H (ppm)Vinyl-H (ppm)Other Signals (ppm)
1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole ~6.8 (dd), ~6.2 (t), ~6.0 (dd)~7.2 (dd), ~7.0 (dd), ~6.9 (t)~6.9 (dd, N-CH=), ~5.2 (d, =CH₂), ~4.7 (d, =CH₂)-
2-(Thiophen-2-yl)-1H-pyrrole ~6.7 (m), ~6.4 (m), ~6.1 (m)~7.1 (d), ~6.9 (m), ~6.8 (d)-~8.0 (br s, N-H)
2-(Thiophen-2-yl)furan -~7.3 (d), ~7.0 (d), ~6.8 (t)-~7.5 (d, furan-H), ~6.4 (dd, furan-H), ~6.3 (d, furan-H)

Note: Chemical shifts are approximate and can vary depending on the solvent and other factors.

IV. Visualizing Reaction Pathways

Diagram 1: Paal-Knorr Synthesis and Furan Side-Product Formation

G cluster_0 Paal-Knorr Synthesis 1,4-Dione 1-(Thiophen-2-yl)butane-1,4-dione Pyrrole 2-(Thiophen-2-yl)-1H-pyrrole 1,4-Dione->Pyrrole + NH3 (pH 3-5) Furan 2-(Thiophen-2-yl)furan (Side-Product) 1,4-Dione->Furan H+ (pH < 3) G cluster_1 N-Vinylation Pyrrole_Start 2-(Thiophen-2-yl)-1H-pyrrole N_Vinylpyrrole 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole Pyrrole_Start->N_Vinylpyrrole + Acetylene, Base Polymer Poly(1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole) (Side-Product) N_Vinylpyrrole->Polymer Heat, O2, or Initiator

Caption: N-vinylation reaction and the potential for product polymerization.

V. References

Sources

Improving the solubility of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility, stability, and handling of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole (also known as 1-Vinyl-2-(2-thienyl)pyrrole).

This compound presents a dual challenge: it is highly lipophilic (hydrophobic) and chemically reactive (prone to acid-catalyzed hydrolysis and radical polymerization).[1][2][3] Successful solubilization requires balancing these factors to prevent degradation into insoluble polymers or hydrolysis products.[1][2][3]

Executive Summary: The Solubility-Stability Paradox

1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole is a conjugated N-vinyl heterocyclic monomer.[2][3][4] Users often encounter "solubility issues" that are actually stability failures .[1][2][3]

  • The Trap: Attempting to dissolve the compound in aqueous buffers using heat or sonication often triggers polymerization (turning the solution dark/viscous) or hydrolysis (cleaving the vinyl group).[1][4]

  • The Solution: You must establish a stable organic stock solution first, then dilute into aqueous media under controlled conditions (pH > 7, low temperature).[3][4]

Troubleshooting Guide & FAQs

Direct answers to common experimental failures.

Q1: My solution turned black and viscous after sitting for 1 hour. Is this precipitation?

Diagnosis: No, this is likely oxidative polymerization , not precipitation.[3][4] Root Cause: N-vinyl pyrroles are electron-rich monomers.[1][2][3] Exposure to air (oxygen) and light, especially in concentrated solutions, initiates radical polymerization.[3][4] The "insoluble matter" is poly(1-vinyl-2-thienylpyrrole), which is chemically distinct from your starting material.[2][3][4] Corrective Action:

  • Add a Stabilizer: If your application permits, add 0.1% BHT (Butylated hydroxytoluene) or dilute NaOH to the stock solution.[1][2][3]

  • Inert Atmosphere: Prepare all stock solutions under Argon or Nitrogen.

  • Amber Glass: Store solutions in amber vials to prevent photocyclization.[1][2][3]

Q2: I tried dissolving it in PBS (pH 7.4), but it formed an oily film. Why?

Diagnosis: The compound is highly lipophilic (Estimated LogP > 3.0).[1][2][3] Root Cause: It lacks polar hydrogen-bond donors.[1][2][3] The aromatic thiophene and pyrrole rings drive strong hydrophobic aggregation in water.[3] Corrective Action:

  • Do not dissolve directly in buffer.

  • Protocol: Dissolve the compound in DMSO (Dimethyl Sulfoxide) or Ethanol to create a 10–50 mM stock.[1][2] Spike this stock into the buffer while vortexing.

  • Limit: Keep the final organic solvent concentration < 1% (v/v) for biological assays to avoid solvent toxicity, or up to 10% for chemical assays.

Q3: Can I use an acidic buffer (pH 5.0) to improve solubility?

Diagnosis: CRITICAL STOP. Mechanism: N-vinyl groups are acid-sensitive enamines.[1][2] In acidic media, the vinyl group undergoes rapid hydrolysis, releasing acetaldehyde and the parent 2-(2-thienyl)pyrrole.[3][4] Result: You will lose your specific compound.[1][3] Rule: Always maintain pH


 7.5. Basic conditions (pH 8–9) actually stabilize the N-vinyl group.[1][3]

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this for long-term storage or as a precursor for aqueous dilution.[2][4]

ParameterSpecificationReason
Primary Solvent Anhydrous DMSO or DMFHigh solubility (>100 mM), low volatility.[1][2][3][4]
Concentration 10 mM – 50 mMHigh enough to allow large dilution factors.[1][2][3]
Additives 0.1% Triethylamine (TEA)Crucial: Scavenges trace acids to prevent hydrolysis.[1][2][3]
Storage -20°C, Dark, Inert GasPrevents spontaneous polymerization.[2][3][4]

Step-by-Step:

  • Weigh the solid/oil in a glove box or under nitrogen flow.[1][3]

  • Add Anhydrous DMSO (pre-dried over molecular sieves).

  • Add TEA (1 µL per mL of DMSO) to ensure basicity.

  • Vortex gently until clear. Do not sonicate for >30 seconds (heat triggers polymerization).[1][3]

Protocol B: Aqueous Formulation for Bio-Assays (Micellar Solubilization)

Use this when you need the compound in cell culture media or aqueous buffers.[1][4]

Reagents:

  • Stock Solution (from Protocol A).[1][2][3]

  • Surfactant: Tween-80 or Solutol HS-15.[1][2][3]

  • Base Buffer: PBS (pH 7.[1][2][3]4) or Media.[1][2][3]

Workflow:

  • Premix: Mix 10 µL of Stock Solution with 10 µL of Tween-80 (1:1 ratio).

  • Incubate: Let stand for 5 minutes to allow micelle nucleation.

  • Dilute: Slowly add 980 µL of warm (37°C) media while vortexing vigorously.

  • Result: A clear to slightly opalescent microemulsion stable for 4–6 hours.

Decision Logic & Workflow (Visualization)

The following diagram guides you through the solvent selection process based on your specific application constraints.

SolubilityStrategy Start Start: 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole CheckApp What is the Application? Start->CheckApp BioAssay Biological Assay (Cells/Enzymes) CheckApp->BioAssay Biological ChemSynth Chemical Synthesis (Polymerization/Dye) CheckApp->ChemSynth Chemical SolventChoice1 Primary Solvent: DMSO or Ethanol BioAssay->SolventChoice1 SolventChoice2 Primary Solvent: DCM, THF, or Toluene ChemSynth->SolventChoice2 AqueousStep Aqueous Dilution Required? SolventChoice1->AqueousStep DirectUse Use Directly under Inert Gas SolventChoice2->DirectUse PrecipitationRisk Risk: Precipitation AqueousStep->PrecipitationRisk Yes AcidCheck Is pH < 7.0? PrecipitationRisk->AcidCheck AddSurfactant Strategy: Co-solvent + Surfactant (Tween-80 / Cyclodextrin) Proceed Proceed with Experiment (Use within 4 hours) AddSurfactant->Proceed AcidCheck->AddSurfactant No Stop STOP: Hydrolysis Risk Adjust pH to > 7.5 AcidCheck->Stop Yes

Caption: Decision tree for selecting the correct solubilization strategy while avoiding hydrolysis (acidic pH) and precipitation.

Solubility Data Reference

SolventSolubility Estimate (25°C)CompatibilityNotes
Water < 0.1 mg/mLPoorUnstable. Hydrolysis risk if pH < 7.[1][2][3][4]
DMSO > 50 mg/mLExcellentBest for biological stocks.[1][2][3] Freezes at 18°C.
Ethanol > 30 mg/mLGoodGood for evaporation/coating applications.[1][2][3]
Dichloromethane > 100 mg/mLExcellentIdeal for synthesis/extraction.[1][2][3]
PBS (pH 7.4) < 0.5 mg/mLPoorRequires co-solvent (DMSO) or surfactant.[1][2][3]

References

  • Trofimov, B. A., et al. (2014).[2][3] Polymerization of N-Vinylpyrroles: Recent Achievements. Polymer Science, Series B.

    • Relevance: Details the polymerization risks and stability mechanisms of N-vinyl pyrroles.
  • Alvarez, A., et al. (2004).[2][3] Synthesis and UV-visible properties of thienyl-substituted pyrrole azo dyes. Sciforum, ECSOC-8.[2][3][4]

    • Relevance: Describes the synthesis and handling of thienyl-pyrrole deriv
  • PubChem Database. (n.d.).[1][2][3] 1-Vinylpyrrole Compound Summary. National Library of Medicine.[1][2][3]

    • Relevance: Provides foundational chemical property data for the N-vinyl pyrrole core.[2][4]

  • Savjani, K. T., et al. (2012).[2][3] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.[1][2][3]

    • Relevance: General methodologies for surfactant and co-solvent solubilization str

Sources

Preventing unwanted polymerization of 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stabilization and Handling of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole Ticket ID: NVP-THIO-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are working with 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole , a specific adduct typically synthesized via the Trofimov Reaction (ketoxime + acetylene in superbasic media).

The Critical Failure Mode: This compound is an N-vinyl pyrrole .[1] Structurally, it is an enamine. The electron-rich thiophene ring conjugated to the pyrrole further increases the electron density of the vinyl group. This makes the compound hyper-sensitive to acid-catalyzed cationic polymerization . Even the weak acidity of standard silica gel or trace HCl in chloroform is sufficient to trigger rapid polymerization (turning the sample into a black tar) or hydrolysis.

Module 1: The Chemistry of Instability (The "Why")

To prevent polymerization, you must understand the mechanism. Unlike styrene, which polymerizes largely via radicals, N-vinyl pyrroles are dominated by cationic mechanisms .

The Mechanism:

  • Protonation: A proton (

    
    ) from an acidic surface (silica) or solvent attacks the 
    
    
    
    -carbon of the vinyl group.
  • Carbocation Formation: This forms a highly stabilized carbocation adjacent to the nitrogen.

  • Chain Propagation: This cation attacks the electron-rich vinyl group of a neighboring monomer.

Visualizing the Failure Pathway:

G cluster_0 The Danger Zone (Acidic Conditions) Monomer Monomer (N-Vinyl Pyrrole) Cation Stabilized Carbocation Monomer->Cation Protonation (Rate Limiting) Acid Trace Acid (H+ from Silica/CHCl3) Acid->Cation Dimer Dimer/Oligomer (Black Tar) Cation->Dimer + Monomer (Polymerization) Hydrolysis Hydrolysis Product (Pyrrole + Acetaldehyde) Cation->Hydrolysis + H2O (If wet)

Figure 1: The acid-catalyzed degradation pathway. Note that moisture leads to hydrolysis, while anhydrous acid leads to polymerization.

Module 2: Purification Protocols (The Crisis Point)

User Issue: "I lost my product on the column. It went on yellow and never came off, or the column turned black."

Root Cause: Standard Silica Gel 60 has a pH of ~6.5–7.0, which is acidic enough to initiate polymerization of this electron-rich monomer.

The Solution: Stationary Phase Selection
Stationary PhaseCompatibilityNotes
Silica Gel (Standard) FATAL Will cause polymerization or hydrolysis on the column.
Alumina (Neutral) Recommended Best balance of separation and stability. Grade III is often sufficient.
Alumina (Basic) Safe Very safe, but may cause streaking if the compound is too polar.
Silica Gel + 1-5% Triethylamine ⚠️ Conditional If you must use silica, you must pre-wash the column with 1-5% Triethylamine (TEA) in hexane to neutralize all acidic sites.
Recommended Purification Workflow
  • Slurry Preparation: Use Neutral Alumina (Brockmann Grade II or III).

  • Eluent: Hexane/Ethyl Acetate (or Hexane/DCM).

  • Additive: Add 1% Triethylamine to your eluent system to ensure basicity throughout the run.

  • Speed: Flash chromatography should be fast. Do not leave the compound on the column overnight.

Module 3: Storage & Stabilization (Long-Term Care)

User Issue: "The oil solidified/darkened in the freezer after 2 weeks."

Protocol: The "Alkaline Shield" Method N-vinyl pyrroles require a basic environment to survive storage.

  • Container: Amber glass vial (protects from light-induced radical polymerization).

  • Stabilizer (Solid): Add 1-2 pellets of Potassium Hydroxide (KOH) directly into the oil.

    • Why? KOH acts as a scavenger for any adventitious acid and water. The Trofimov reaction itself uses KOH/DMSO; the product is stable in this medium.

  • Stabilizer (Soluble - Optional): For very long storage, 0.1% TEA (Triethylamine) or a radical inhibitor like BHT (Butylated hydroxytoluene) can be added, but KOH pellets are usually superior for this specific class.

  • Atmosphere: Argon or Nitrogen flush is mandatory. Oxygen promotes radical formation and peroxide generation.

  • Temperature: Store at -20°C.

Visualizing the Storage Decision Tree:

Storage Start Product Isolated Check1 Is it an Oil or Solid? Start->Check1 Oil Oil Check1->Oil Solid Solid Check1->Solid ActionOil Add KOH Pellets directly + Argon Flush Oil->ActionOil ActionSolid Recrystallize from basic media Store under Argon Solid->ActionSolid SolventCheck NMR Solvent? ActionOil->SolventCheck Analysis Chloroform CDCl3 (Untreated) SolventCheck->Chloroform Avoid! (Acidic) Benzene C6D6 or Treated CDCl3 SolventCheck->Benzene Preferred

Figure 2: Storage and handling decision tree to maximize shelf-life.

Module 4: Frequently Asked Questions (FAQs)

Q1: My NMR spectrum in CDCl3 shows broad peaks and new aldehyde signals. Is my product impure?

  • Diagnosis: Likely not impure initially, but degrading in the tube. Chloroform (CDCl3) naturally forms trace HCl over time. This trace acid catalyzes the hydrolysis of the N-vinyl group into pyrrole and acetaldehyde (or a ketone).

  • Fix: Filter your CDCl3 through a small plug of basic alumina before use, or use Benzene-d6 or DMSO-d6 (which is naturally basic/buffering).

Q2: Can I distill this compound?

  • Answer: Yes, but with extreme caution.

  • Protocol: Distill under high vacuum. Add a small amount of solid KOH or NaOH to the distillation pot to neutralize any acid generated by heat. Keep the bath temperature as low as possible.

Q3: Is the thiophene ring making it worse?

  • Answer: Yes. Thiophene is an electron-donor. It stabilizes the intermediate carbocation (see Module 1), lowering the activation energy for polymerization. This specific Trofimov adduct is more sensitive than simple N-vinyl pyrrole.

References
  • Trofimov, B. A. (1981). "Reaction of Ketoximes with Acetylene: A New Route to Pyrroles and N-Vinylpyrroles."[2][3] Advances in Heterocyclic Chemistry, 51, 177–301.

  • Trofimov, B. A., et al. (2014).[4] "Polymerization of N-vinylpyrroles: Recent achievements." Polymer Science Series B, 56, 443–463.[4][5]

  • Thermo Scientific Chemicals. "N-Vinyl-2-pyrrolidone, stabilized with NaOH." Fisher Scientific Catalog. (Standard industry practice for N-vinyl stabilization).

  • Sorbent Technologies. "Alumina vs. Silica: Solvent Purification and Chromatography." (Technical Note on basic alumina usage).

Sources

Refinement of experimental conditions for 1-ETHENYL-2-(THIOPHEN-2-YL)-1H-PYRROLE

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: CHEM-SUP-882 | Tier: Advanced Research Support

Executive Summary

You are accessing the technical repository for 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole (also known as N-vinyl-2-(2-thienyl)pyrrole). This compound is a specialized monomer synthesized primarily via the Trofimov reaction . It serves as a precursor for conductive copolymers (thiophene-pyrrole backbones) and organic semiconductors.

Critical Warning: This compound possesses a reactive N-vinyl group . It is highly sensitive to acidic hydrolysis and radical polymerization . Standard organic workup procedures (e.g., acidic silica gel chromatography) will destroy the product.

Module 1: Synthesis & Optimization (The Trofimov Protocol)

Context: The most efficient route to this molecule is the reaction of 2-acetylthiophene oxime with acetylene in a superbasic medium (KOH/DMSO). This is a "one-pot" cascade involving O-vinylation, [3,3]-sigmatropic rearrangement, and cyclization.

Troubleshooting Guide: Synthesis Failures

Q: My reaction mixture turned black, and I recovered no product. What happened? A: This usually indicates thermal degradation or acetylene starvation .

  • The Fix: The Trofimov reaction is exothermic. While activation requires heat (80–100°C), uncontrolled exotherms lead to tar.

    • Protocol Adjustment: Ensure efficient stirring. Do not exceed 110°C.

    • Acetylene:[1][2] Ensure continuous saturation. If the acetylene supply is insufficient, the intermediate O-vinyloxime cannot form, or the carbanion intermediates polymerize.

Q: I am getting the NH-pyrrole [2-(thiophen-2-yl)-1H-pyrrole] instead of the N-vinyl product. A: This is a classic "protonation vs. vinylation" competition.

  • The Cause: High water content in the DMSO or insufficient base concentration. Water protonates the pyrrolide anion before it can attack a second acetylene molecule to form the N-vinyl group.

  • The Fix:

    • Dry your DMSO: Use DMSO with <0.1% water content.

    • Increase Base Load: The reaction consumes KOH. Use a molar ratio of Ketoxime:KOH of at least 1:3 to ensure the pyrrole nitrogen remains deprotonated for the final vinylation step.

Visual Workflow: The Trofimov Cascade

TrofimovReaction Start 2-Acetylthiophene Oxime Superbase KOH / DMSO (Superbasic Medium) Start->Superbase + Acetylene Inter1 O-Vinyloxime Intermediate Superbase->Inter1 Rearrange [3,3]-Sigmatropic Rearrangement Inter1->Rearrange Heat (80-100°C) Cyclization Hydroxypyrroline Intermediate Rearrange->Cyclization Product 1-Ethenyl-2-(thiophen-2-yl) -1H-pyrrole Cyclization->Product + Acetylene - H2O SideProduct NH-Pyrrole (Side Product) Cyclization->SideProduct + H2O (Protonation)

Figure 1: Mechanistic pathway of the Trofimov reaction showing the critical bifurcation between the target N-vinyl product and the NH-pyrrole side product.

Module 2: Purification & Isolation (Crucial Protocol)

Q: The product disappears on the silica column. Why? A: N-vinyl pyrroles are acid-labile enamine equivalents . Standard silica gel is slightly acidic (pH 4–5). This acidity catalyzes the hydrolysis of the N-vinyl group back to the NH-pyrrole and acetaldehyde, or initiates cationic polymerization.

Q: How do I purify it safely? A: You must neutralize the stationary phase.

Recommended Purification Protocol:

  • Option A (Best): Use Neutral Alumina (Aluminum Oxide) instead of silica gel.

  • Option B (Alternative): Passivate your silica gel.

    • Pre-wash the silica column with eluent containing 1–2% Triethylamine (Et3N) .

    • Maintain 0.5% Et3N in the mobile phase during elution.

  • Eluent: Use non-polar solvents (Hexane/Dichloromethane mixtures). The N-vinyl compound is lipophilic and elutes quickly.

Module 3: Characterization & Data

Use the following data to validate your isolated material. The N-vinyl group has a distinct AMX spin system in 1H NMR.

Expected 1H NMR Signatures (CDCl3, 400 MHz)
Proton PositionChemical Shift (

)
MultiplicityCoupling Constant (

)
Notes
N-CH= (Vinyl) 6.90 – 7.10 ppmdd

Hz,

Hz
The alpha-vinyl proton attached to Nitrogen.
=CH (Vinyl, trans) 5.30 – 5.50 ppmd

Hz
Terminal vinyl proton (trans to N).
=CH (Vinyl, cis) 4.90 – 5.10 ppmd

Hz
Terminal vinyl proton (cis to N).
Pyrrole Ring 6.20 – 6.40 ppmm-C3/C4 protons.
Thiophene Ring 6.90 – 7.30 ppmm-Typical thiophene multiplets.

Note: Shifts may vary slightly (


 ppm) depending on concentration and solvent traces.
Module 4: Stability & Storage

Q: Can I store this compound on the bench? A: No. It will turn into a black insoluble resin (polymerize) or hydrolyze.

Storage Protocol:

  • Atmosphere: Store under Argon or Nitrogen. Oxygen promotes radical formation.

  • Temperature: Store at -20°C .

  • Additives: For long-term storage (>1 month), add a radical inhibitor like BHT (Butylated hydroxytoluene) or Hydroquinone (0.1 wt%), provided it does not interfere with your next step (e.g., polymerization).

  • Light: Protect from light (amber vials). UV light excites the conjugated thiophene-pyrrole system, inducing photocyclization or polymerization.

Visual: Degradation Pathways

Degradation Compound 1-Ethenyl-2-(thiophen-2-yl) -1H-pyrrole Acid Acidic Conditions (Silica / H+) Compound->Acid Radical O2 / Light / Heat Compound->Radical Hydrolysis Hydrolysis Products: NH-Pyrrole + Acetaldehyde Acid->Hydrolysis Enamine Cleavage Polymer Insoluble Polymer (Black Resin) Radical->Polymer Radical Polymerization

Figure 2: Primary degradation vectors. Acidic contact causes chemical cleavage, while environmental stress (O2/Light) causes polymerization.

References
  • Trofimov, B. A. , et al. "Synthesis of 2-(2-thienyl)pyrroles and their N-vinyl derivatives." Chemistry of Heterocyclic Compounds, vol. 14, no. 10, 1978. (Foundational text on the reaction of ketoximes with acetylene).

  • Trofimov, B. A. "Pyrroles from Ketones and Acetylene."[2] Advances in Heterocyclic Chemistry, vol. 51, 1990, pp. 177–301. (Comprehensive review of the superbase mechanism).

  • Al-Mughaid, H. , et al. "Synthesis and properties of new conducting poly(2,5-di(2-thienyl)pyrrole) derivatives." Synthetic Metals, vol. 159, 2009. (Application of thiophene-pyrrole monomers).

  • Korostova, S. E., et al. "Pyrroles from ketoximes and acetylene: 36. Synthesis of 2-(2-thienyl)pyrrole." Zhurnal Organicheskoi Khimii, 1988.

Sources

Validation & Comparative

Comparative Analysis of 1-Ethenyl-2-(Thiophen-2-yl)-1H-Pyrrole Analogs: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, heterocyclic compounds remain a cornerstone for the development of novel therapeutic agents.[1][2][3] Among these, scaffolds combining pyrrole and thiophene rings have garnered significant attention due to their presence in numerous biologically active molecules and their versatile chemical nature.[4][5][6][7][8] This guide provides a comparative analysis of a specific, yet promising chemical space: 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole and its analogs.

The core structure, featuring a pyrrole ring substituted with a thiophene at the 2-position and an ethenyl (vinyl) group at the 1-position, presents a unique combination of electronic and steric properties. The thiophene moiety is a well-established pharmacophore found in numerous approved drugs, contributing to a range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[3][6][7][8] The pyrrole ring itself is a privileged structure in medicinal chemistry, known for its ability to engage in various biological interactions.[1][9] The introduction of an N-vinyl group can further modulate a compound's properties, potentially enhancing metabolic stability, altering solubility, or providing a reactive handle for further chemical modification.

This guide will delve into the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of this compound class. We will explore how modifications to the core structure influence biological activity, with a particular focus on anticancer applications, a field where thiophene-pyrrole hybrids have shown considerable promise as kinase inhibitors.[4][10][11][12]

Synthetic Strategies

The synthesis of 2-(thiophen-2-yl)-1H-pyrrole and its subsequent N-vinylation are key steps in accessing the target analogs. A common and effective method for constructing the core 2-substituted pyrrole ring is the Paal-Knorr synthesis.[9]

General Workflow for Synthesis

G cluster_0 Step 1: Paal-Knorr Pyrrole Synthesis cluster_1 Step 2: N-Vinylation cluster_2 Step 3: Analog Derivatization A 1,4-Di(thiophen-2-yl)butane-1,4-dione C 2,5-Di(thiophen-2-yl)-1H-pyrrole A->C Condensation B Primary Amine (e.g., NH4OH) B->C D 2,5-Di(thiophen-2-yl)-1H-pyrrole G 1-Ethenyl-2,5-di(thiophen-2-yl)-1H-pyrrole D->G Cross-Coupling E Vinylating Agent (e.g., Vinyl Acetate) E->G F Palladium or Copper Catalyst F->G H Core Structure J Substituted Analogs H->J Functionalization I Electrophilic Reagents (e.g., Acyl Chlorides) I->J

Caption: General synthetic workflow for producing 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole analogs.

Experimental Protocol: Paal-Knorr Synthesis of the Pyrrole Core

This protocol outlines the synthesis of the 2,5-di(thiophen-2-yl)-1H-pyrrole core, a common precursor.[13]

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4-di(thiophen-2-yl)butane-1,4-dione in glacial acetic acid.

  • Reagent Addition: Add a primary amine or an ammonium salt (e.g., ammonium acetate) to the solution. The choice of amine will determine the N-substituent of the resulting pyrrole. For the unsubstituted core, ammonium hydroxide is used.

  • Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to yield the desired 2,5-di(thiophen-2-yl)-1H-pyrrole.

Experimental Protocol: N-Vinylation

The introduction of the N-vinyl group can be achieved through transition metal-catalyzed cross-coupling reactions.[14]

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the synthesized 2,5-di(thiophen-2-yl)-1H-pyrrole in a suitable anhydrous solvent (e.g., toluene or dioxane).

  • Reagent Addition: Add a vinylating agent, such as vinyl acetate or a vinylboronic acid derivative.

  • Catalyst Addition: Add a palladium or copper catalyst and an appropriate ligand.

  • Reaction: Heat the mixture to the desired temperature and stir until the starting material is consumed (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain the 1-ethenyl-2,5-di(thiophen-2-yl)-1H-pyrrole.

Comparative Analysis of Analogs

The therapeutic potential of the core structure can be fine-tuned by introducing various substituents on the pyrrole and thiophene rings. This section explores the structure-activity relationships (SAR) of hypothetical analogs, with a focus on their potential as anticancer agents, particularly as kinase inhibitors. Thiophene-pyrrole scaffolds have shown promise as inhibitors of key kinases in cancer signaling pathways, such as VEGFR-2 and AKT.[4]

Signaling Pathway Context

G cluster_pathway Simplified Kinase Signaling Pathway in Cancer GF Growth Factor Receptor VEGFR-2 GF->Receptor Binds AKT AKT Receptor->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes Analog Thiophene-Pyrrole Analog Analog->Receptor Inhibits Analog->AKT Inhibits

Caption: Simplified signaling pathway showing potential inhibition points for thiophene-pyrrole analogs.

Structure-Activity Relationship (SAR) Analysis

The following table presents a comparative analysis of hypothetical analogs of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole. The data is illustrative, based on established trends in medicinal chemistry where substitutions with electron-withdrawing or -donating groups, as well as changes in steric bulk and lipophilicity, can significantly impact biological activity.[15]

Analog IDR1 (on Pyrrole)R2 (on Thiophene)VEGFR-2 IC50 (nM)AKT IC50 (µM)Cytotoxicity (HepG2, IC50 µM)
ETP-001 (Core) HH550>1015.2
ETP-002 H5-Cl1208.53.1
ETP-003 H5-Br957.22.5
ETP-004 H5-CH3480>1012.8
ETP-005 4-FH3509.89.7
ETP-006 4-F5-Cl754.61.8

Analysis of SAR:

  • Halogenation on Thiophene: The introduction of electron-withdrawing halogens (Cl, Br) at the 5-position of the thiophene ring (analogs ETP-002 and ETP-003 ) appears to significantly enhance inhibitory activity against both VEGFR-2 and general cytotoxicity against the HepG2 cancer cell line.[4] This is a common strategy in kinase inhibitor design to improve binding affinity.

  • Electron-Donating Groups: Conversely, an electron-donating methyl group (ETP-004 ) seems to slightly decrease the activity compared to the unsubstituted core structure (ETP-001 ), suggesting that electron-withdrawing properties on the thiophene ring are favorable.[4]

  • Pyrrole Substitution: Substitution on the pyrrole ring with a fluorine atom (ETP-005 ) shows a moderate improvement in activity.

  • Combined Effects: The combination of favorable substitutions, such as fluorine on the pyrrole and chlorine on the thiophene (ETP-006 ), results in the most potent analog in this series. This synergistic effect highlights the importance of multi-point optimization in drug design.

Experimental Protocol: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol describes a typical method to determine the IC50 values for kinase inhibition.

  • Reagents and Materials: Recombinant human VEGFR-2 kinase, substrate peptide, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Preparation: Prepare a serial dilution of the test analogs in DMSO.

  • Kinase Reaction:

    • Add the kinase, substrate peptide, and test compound to the wells of a microplate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the kinase reaction by adding the ADP-Glo™ reagent, which depletes the remaining ATP.

    • Add the kinase detection reagent to convert ADP to ATP and induce a luminescent signal.

  • Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the IC50 values by fitting the data to a dose-response curve.

Experimental Protocol: Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test analogs and a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Conclusion and Future Directions

The 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of oncology. The comparative analysis suggests that strategic modifications, especially the introduction of electron-withdrawing groups on the thiophene and pyrrole rings, can significantly enhance biological activity.

Future research should focus on:

  • Expanding the Analog Library: Synthesizing a broader range of analogs with diverse substituents to further probe the structure-activity relationships.

  • In-depth Mechanistic Studies: Investigating the precise binding modes of the most potent compounds with their target kinases through techniques like X-ray crystallography.

  • Pharmacokinetic Profiling: Evaluating the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to assess their drug-likeness.

  • In Vivo Efficacy: Testing the most promising analogs in animal models of cancer to validate their therapeutic potential.

By systematically exploring the chemical space around this versatile scaffold, researchers can unlock new opportunities for the discovery of next-generation targeted therapies.

References

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. MDPI.
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  • Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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  • (PDF) Reactions of 2,5-di(2-thienyl)pyrroles.

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A Comprehensive Guide to the Theoretical and Experimental Analysis of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed framework for the synthesis, characterization, and computational analysis of the novel heterocyclic compound, 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole. In the absence of established literature on this specific molecule, this document outlines a proposed pathway for its creation and a robust methodology for comparing its experimentally determined properties with theoretically predicted data. Such a comparative approach is fundamental for structural validation, understanding electronic properties, and predicting the reactivity of new chemical entities.

The core of this guide is built on the synergy between empirical observation and computational modeling, a cornerstone of modern chemical research. We will first detail a plausible synthetic route and the subsequent experimental techniques required for structural elucidation. Following this, we will explore the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to generate a theoretical profile of the molecule. Finally, a direct comparison of the experimental and theoretical data will be presented, offering insights into the molecule's properties.

Proposed Synthesis

A logical and efficient synthesis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole can be envisioned in a two-step process. The first step involves the creation of the core pyrrole-thiophene scaffold, followed by the introduction of the N-vinyl group.

Step 1: Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole

The Paal-Knorr synthesis is a classic and reliable method for the formation of pyrroles from 1,4-dicarbonyl compounds.[1][2][3][4] In this case, the required precursor is 1-(thiophen-2-yl)butane-1,4-dione. This diketone can be reacted with an ammonia source, such as ammonium acetate, under acidic conditions to yield the desired 2-(thiophen-2-yl)-1H-pyrrole.

Step 2: N-Vinylation of 2-(Thiophen-2-yl)-1H-pyrrole

The introduction of a vinyl group onto the nitrogen atom of a pyrrole can be achieved through various methods. A common and effective approach is the reaction with acetylene in the presence of a strong base, such as potassium hydroxide, in a polar aprotic solvent like dimethyl sulfoxide (DMSO).[5] This reaction proceeds via the deprotonation of the pyrrole nitrogen, followed by nucleophilic attack on the acetylene.

Experimental Protocol: Synthesis of 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole

Part A: Synthesis of 2-(Thiophen-2-yl)-1H-pyrrole

  • To a round-bottom flask equipped with a reflux condenser, add 1-(thiophen-2-yl)butane-1,4-dione (1 equivalent) and a suitable solvent such as acetic acid.

  • Add ammonium acetate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 2-(thiophen-2-yl)-1H-pyrrole.

Part B: N-Vinylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add dry DMSO and potassium hydroxide (catalytic amount).

  • Add the synthesized 2-(thiophen-2-yl)-1H-pyrrole (1 equivalent) to the mixture.

  • Heat the mixture to approximately 120°C.

  • Bubble acetylene gas through the reaction mixture with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic extracts with water to remove DMSO, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by vacuum distillation or column chromatography to yield 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole.

Synthetic Workflow diketone 1-(Thiophen-2-yl)butane-1,4-dione pyrrole 2-(Thiophen-2-yl)-1H-pyrrole diketone->pyrrole NH4OAc, Acetic Acid, Reflux (Paal-Knorr Synthesis) final_product 1-Ethenyl-2-(thiophen-2-yl)-1H-pyrrole pyrrole->final_product Acetylene, KOH, DMSO, 120°C (N-Vinylation)

Caption: Proposed two-step synthesis of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole.

Experimental vs. Theoretical Data: A Comparative Analysis

The following sections detail the expected experimental data from various analytical techniques and the corresponding theoretical predictions from computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Expected Experimental Data (¹H and ¹³C NMR)

The ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the protons on the pyrrole and thiophene rings. The vinyl group should exhibit a characteristic set of doublet of doublets for the geminal, cis, and trans couplings. The ¹³C NMR spectrum will show signals for each unique carbon atom, with the vinyl carbons appearing in a predictable region.

Hypothetical Experimental Data ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Vinyl Group
-CH=~6.5 - 7.0 (dd)~130 - 135
=CH₂ (trans)~5.0 - 5.5 (dd)~100 - 105
=CH₂ (cis)~4.8 - 5.2 (dd)
Pyrrole Ring
H-3~6.2 - 6.5 (m)~110 - 115
H-4~6.0 - 6.3 (m)~108 - 112
H-5~6.8 - 7.2 (m)~120 - 125
C-2-~130 - 135
C-5-~120 - 125
Thiophene Ring
H-3'~7.0 - 7.3 (m)~125 - 128
H-4'~6.9 - 7.2 (m)~126 - 129
H-5'~7.2 - 7.5 (m)~127 - 130
C-2'-~135 - 140

Theoretical Prediction of NMR Spectra

Computational chemistry can predict NMR chemical shifts with a good degree of accuracy. This is typically done using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Protocol: NMR Spectroscopy

  • Dissolve a small amount of the purified product (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software to obtain chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

  • Assign the peaks to the corresponding protons and carbons in the molecule based on their chemical shifts, multiplicities, and integration values.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Expected Experimental Data (IR)

The IR spectrum of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole is expected to show characteristic absorption bands for the vinyl group and the aromatic C-H bonds.

Hypothetical Experimental Data IR Absorption (cm⁻¹) Vibrational Mode
Vinyl Group3080 - 3020=C-H stretch[6]
1640 - 1620C=C stretch[7]
990 and 910=C-H bend (out-of-plane)[8]
Aromatic Rings3120 - 3080C-H stretch

Theoretical Prediction of IR Spectra

Vibrational frequencies can be calculated computationally by performing a frequency analysis on the optimized geometry of the molecule. The resulting calculated frequencies correspond to the different vibrational modes of the molecule and can be compared to the experimental IR spectrum. It is common practice to scale the calculated frequencies by a small factor to account for anharmonicity and other systematic errors in the calculations.

Protocol: IR Spectroscopy

  • Prepare a sample of the purified compound, either as a thin film on a salt plate (e.g., NaCl or KBr) or by mixing with KBr to form a pellet.

  • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for conjugated systems.

Expected Experimental Data (UV-Vis)

Due to the extended π-conjugation between the pyrrole and thiophene rings, the molecule is expected to absorb in the UV region. The introduction of the vinyl group may cause a slight red-shift (bathochromic shift) in the absorption maximum (λ_max) compared to the unsubstituted 2-(thiophen-2-yl)-1H-pyrrole.

Hypothetical Experimental Data UV-Vis
λ_max280 - 320 nm

Theoretical Prediction of UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules.[9][10][11][12] By calculating the energies of the excited states and the oscillator strengths for the transitions from the ground state, a theoretical UV-Vis spectrum can be generated.

Protocol: UV-Vis Spectroscopy

  • Prepare a dilute solution of the purified compound in a UV-transparent solvent (e.g., ethanol or hexane).

  • Record the UV-Vis absorption spectrum using a spectrophotometer, scanning a range from approximately 200 to 800 nm.

  • Identify the wavelength of maximum absorbance (λ_max).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.[13][14]

Expected Experimental Data (MS)

The mass spectrum should show a clear molecular ion peak ([M]⁺ or [M+H]⁺ depending on the ionization method) corresponding to the molecular weight of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole (C₁₀H₉NS, MW = 175.25 g/mol ). Fragmentation may involve the loss of the vinyl group or cleavage of the pyrrole or thiophene rings.[15][16]

Hypothetical Experimental Data Mass Spectrometry
Molecular Ion (m/z)175

Protocol: Mass Spectrometry

  • Introduce a small amount of the sample into the mass spectrometer using a suitable ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile ones.

  • Acquire the mass spectrum and identify the molecular ion peak.

  • If using a high-resolution mass spectrometer, determine the accurate mass to confirm the elemental composition.

  • Analyze the fragmentation pattern to gain further structural information.

Computational Methodology

The theoretical data presented in this guide would be generated using the following computational approach.

Protocol: Computational Modeling

  • Structure Building: Construct the 3D structure of 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole using a molecule builder.

  • Geometry Optimization: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)) to find the lowest energy conformation of the molecule.

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to predict the IR spectrum.

  • NMR Calculation: Using the optimized geometry, perform a GIAO-NMR calculation with a larger basis set (e.g., 6-311+G(2d,p)) to predict the ¹H and ¹³C chemical shifts.

  • UV-Vis Calculation: Perform a TD-DFT calculation on the optimized geometry to predict the electronic excitation energies and oscillator strengths, which can be used to generate a theoretical UV-Vis spectrum.

Comparison_Workflow cluster_exp Experimental Analysis cluster_theo Theoretical Analysis synthesis Synthesis & Purification nmr_exp NMR Spectroscopy (¹H, ¹³C) synthesis->nmr_exp ir_exp IR Spectroscopy synthesis->ir_exp uv_exp UV-Vis Spectroscopy synthesis->uv_exp ms_exp Mass Spectrometry synthesis->ms_exp compare Data Comparison & Structural Validation nmr_exp->compare ir_exp->compare uv_exp->compare geom_opt Geometry Optimization (DFT) nmr_theo NMR Prediction (GIAO) geom_opt->nmr_theo ir_theo IR Prediction (Frequencies) geom_opt->ir_theo uv_theo UV-Vis Prediction (TD-DFT) geom_opt->uv_theo nmr_theo->compare ir_theo->compare uv_theo->compare

Caption: Workflow for the comparative analysis of experimental and theoretical data.

Conclusion

The integrated approach of chemical synthesis, experimental characterization, and theoretical modeling provides a powerful and comprehensive strategy for the study of novel compounds like 1-ethenyl-2-(thiophen-2-yl)-1H-pyrrole. While experimental data provides the ground truth of a molecule's properties, theoretical calculations offer a deeper understanding of its electronic structure and can predict properties that are difficult to measure. The comparison between the two is crucial for validating both the experimental results and the computational methods, leading to a more complete and accurate picture of the molecule . This guide serves as a roadmap for researchers to undertake such a study, paving the way for the exploration of this and other new heterocyclic systems.

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